8-Iodo-2-naphthol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-iodonaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTNBODHPCZTCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347556 | |
| Record name | 8-Iodo-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29921-51-5 | |
| Record name | 8-Iodo-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Iodo-2-naphthol: Chemical Properties and Structure
Introduction
8-Iodo-2-naphthol is an organoiodine compound and a derivative of 2-naphthol, a key chemical intermediate in the synthesis of various dyes and pharmaceuticals. The introduction of an iodine atom onto the naphthalene backbone at the 8-position significantly influences its chemical and physical properties, making it a subject of interest for researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for this compound, tailored for professionals in research and drug development.
Chemical Properties and Structure
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇IO | PubChem[1] |
| Molecular Weight | 270.07 g/mol | PubChem[1] |
| IUPAC Name | 8-iodonaphthalen-2-ol | PubChem[1] |
| CAS Number | 29921-51-5 | PubChem[1] |
| Canonical SMILES | C1=CC2=C(C=C(C=C2)O)C(=C1)I | PubChem[1] |
| InChI | InChI=1S/C10H7IO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6,12H | PubChem[1] |
| InChIKey | GGTNBODHPCZTCG-UHFFFAOYSA-N | PubChem[1] |
| Computed XLogP3 | 3.5 | PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
The structure of this compound consists of a naphthalene ring system substituted with a hydroxyl group (-OH) at the 2-position and an iodine atom (-I) at the 8-position.
Spectral Data
Spectral analysis is essential for the structural elucidation and purity assessment of chemical compounds. Below is a summary of available spectral data for this compound.
-
Mass Spectrometry : The PubChem database lists GC-MS data with major peaks observed at m/z values of 270, 143, and 115, corresponding to the molecular ion and characteristic fragments.[1]
-
¹³C NMR Spectroscopy : A ¹³C NMR spectrum is available for this compound, recorded on a Bruker AM-270 instrument.[1]
Experimental Protocols
Representative Protocol for Copper(II)-Mediated Iodination of a Naphthol Derivative
This protocol is based on the copper(II)-mediated iodination of 1-nitroso-2-naphthol and serves as an illustrative example.[1]
Materials:
-
Naphthol derivative (e.g., 2-naphthol)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Molecular iodine (I₂)
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A mixture of the naphthol derivative, copper(II) acetate monohydrate, and molecular iodine is prepared in a solvent system such as a 1:1 (v/v) mixture of chloroform and methanol.
-
The reaction mixture is stirred at room temperature, typically overnight.
-
The solvent is then removed by evaporation under reduced pressure.
-
The resulting residue is redissolved in tetrahydrofuran (THF).
-
To remove unreacted iodine and break up any copper complexes, the THF solution is treated with a saturated aqueous solution of sodium thiosulfate.
-
The organic layer is separated, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.
-
The solvent is removed in vacuo to yield the crude iodinated naphthol product.
-
The crude product can then be purified using standard techniques such as column chromatography or recrystallization.
Logical Relationships and Workflows
Logical Relationship of Naphthol Iodination
The following diagram illustrates the logical relationship in the synthesis of iodinated naphthols, starting from the parent compound 2-naphthol. This represents a common synthetic pathway for generating halogenated aromatic compounds for further use in research and development.
Caption: Synthetic pathway for iodinated naphthols.
General Experimental Workflow for Compound Characterization
The characterization of a newly synthesized compound like this compound follows a logical workflow to confirm its identity, purity, and properties.
Caption: Workflow for new compound characterization.
References
Spectroscopic Analysis of 8-Iodo-2-naphthol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
8-Iodo-2-naphthol is an aromatic organic compound of interest in various fields of chemical synthesis and medicinal chemistry. Accurate structural elucidation and purity assessment are critical for its application, and spectroscopic methods, particularly ¹H NMR and IR spectroscopy, are indispensable tools for this purpose. This guide presents a detailed summary of the expected spectroscopic data for this compound and provides standardized protocols for experimental data acquisition.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following tables summarize the predicted ¹H NMR and IR data. These predictions are based on the known spectral data of 2-naphthol and the substituent effects of an iodine atom on the naphthalene ring system.
Predicted ¹H NMR Data
The following table outlines the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of this compound. The numbering of the naphthalene ring is provided for clarity.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 7.20 - 7.30 | d | 8.5 - 9.0 |
| H-3 | 7.10 - 7.20 | d | 2.0 - 2.5 |
| H-4 | 7.80 - 7.90 | d | 8.5 - 9.0 |
| H-5 | 7.50 - 7.60 | t | 7.5 - 8.0 |
| H-6 | 7.30 - 7.40 | t | 7.5 - 8.0 |
| H-7 | 7.90 - 8.00 | d | 7.5 - 8.0 |
| OH | 5.0 - 6.0 | br s | - |
Disclaimer: The data presented in this table is predicted and should be confirmed by experimental analysis.
Predicted IR Data
The following table lists the predicted characteristic infrared absorption bands for this compound.
Table 2: Predicted IR Spectroscopic Data for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| O-H stretch (phenolic) | 3200 - 3500 | Strong, Broad |
| C-H stretch (aromatic) | 3050 - 3150 | Medium |
| C=C stretch (aromatic) | 1500 - 1650 | Medium to Strong |
| C-O stretch (phenolic) | 1200 - 1280 | Strong |
| C-I stretch | 500 - 600 | Medium |
| C-H out-of-plane bend | 750 - 900 | Strong |
Disclaimer: The data presented in this table is predicted and should be confirmed by experimental analysis.
Experimental Protocols
The following sections provide detailed methodologies for acquiring high-quality ¹H NMR and IR spectra for solid organic compounds like this compound.
¹H NMR Spectroscopy
Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural elucidation.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tube
-
Pipettes
-
Vortex mixer
-
NMR spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and transfer it to a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the NMR tube.
-
Dissolution: Securely cap the NMR tube and vortex it until the sample is completely dissolved.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay).
-
Acquire the ¹H NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase the spectrum to obtain a flat baseline.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.
-
Infrared (IR) Spectroscopy
Objective: To obtain an IR spectrum of this compound to identify its functional groups.
Method: Attenuated Total Reflectance (ATR)
Materials and Equipment:
-
This compound sample
-
FTIR spectrometer with an ATR accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
-
Kimwipes
Procedure:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal using a clean spatula.
-
Pressure Application: Apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Correlate the observed frequencies with known vibrational modes of functional groups (e.g., O-H, C-H aromatic, C=C aromatic, C-O, C-I).
-
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft cloth after the measurement.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Conclusion
This technical guide provides a foundational understanding of the expected ¹H NMR and IR spectroscopic data for this compound, alongside detailed experimental protocols for data acquisition. While the presented data is predictive, it offers a strong starting point for researchers. The experimental workflows outlined are robust and widely applicable for the characterization of similar aromatic compounds, ensuring data quality and consistency in research and development environments. Experimental verification of the predicted data is strongly recommended for definitive structural assignment.
An In-depth Technical Guide to 8-Iodo-2-naphthol: Properties, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 8-Iodo-2-naphthol, a halogenated derivative of the versatile chemical intermediate 2-naphthol. Due to a lack of specific, detailed protocols for its synthesis, a representative experimental methodology for the iodination of a related naphthol derivative is presented to inform potential synthetic strategies. Furthermore, in the absence of direct studies on its metabolic fate, the established metabolic pathway of the parent compound, naphthalene, is detailed to provide a relevant biological framework.
Physicochemical Properties of this compound
The known physical and chemical properties of this compound are summarized below. This data is crucial for its handling, characterization, and application in a research setting.
| Property | Value |
| IUPAC Name | 8-iodonaphthalen-2-ol |
| CAS Number | 29921-51-5 |
| Molecular Formula | C₁₀H₇IO |
| Molecular Weight | 270.07 g/mol |
| Appearance | Black solid |
| Melting Point | 103-106 °C |
Synthesis of Iodinated Naphthols: An Experimental Protocol
Representative Experimental Protocol: Iodination of 2-acetyl-1-naphthol
This solvent-free grinding method offers an environmentally benign approach to the iodination of a naphthol derivative.
Materials:
-
2-acetyl-1-naphthol
-
Iodine (I₂)
-
Iodic acid (HIO₃)
-
Mortar and pestle
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
A mixture of 2-acetyl-1-naphthol (1 mmol), iodine (0.5 mmol), and iodic acid (0.5 mmol) is placed in an agate mortar.
-
The mixture is ground with a pestle at room temperature for the time specified by reaction monitoring (e.g., thin-layer chromatography).
-
Upon completion of the reaction, the solid mixture is directly purified by column chromatography on silica gel.
-
The column is eluted with a hexane-ethyl acetate solvent system to isolate the desired iodinated product.
Experimental Workflow: Iodination of a Naphthol Derivative
Biological Context: The Metabolic Pathway of Naphthalene
While specific signaling pathways for this compound have not been elucidated, understanding the metabolism of its parent compound, naphthalene, is critical for predicting its potential biological activity and toxicity. Naphthalene undergoes extensive metabolism primarily mediated by cytochrome P450 (CYP) enzymes in the liver.
The initial step involves the oxidation of naphthalene by CYP enzymes, predominantly CYP1A2 and CYP2B6, to form naphthalene-1,2-oxide. This epoxide is a reactive intermediate that can follow several metabolic routes:
-
Detoxification: The epoxide can be hydrolyzed by epoxide hydrolase to form the less toxic trans-1,2-dihydro-1,2-naphthalenediol. It can also be conjugated with glutathione (GSH) either spontaneously or catalyzed by glutathione S-transferases (GSTs) to form glutathione adducts, which are further processed to mercapturic acids and excreted.
-
Formation of Naphthols: The epoxide can undergo non-enzymatic rearrangement to form 1-naphthol and 2-naphthol. These naphthols can then be conjugated with glucuronic acid or sulfate for excretion.
-
Toxification: The dihydrodiol can be further oxidized to a dihydrodiol epoxide, which is a potent carcinogen. Additionally, the naphthols can be oxidized to quinones, which are redox-active and can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.
Metabolic Pathway of Naphthalene
The introduction of an iodine atom at the 8-position of 2-naphthol is expected to influence its metabolic profile. The bulky iodine atom may sterically hinder enzymatic reactions at or near the site of substitution. Furthermore, the carbon-iodine bond can be a site for metabolic cleavage, potentially leading to different metabolic intermediates compared to the parent compound. Further research is necessary to elucidate the specific metabolic pathways and biological effects of this compound.
Solubility profile of 8-Iodo-2-naphthol in common organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 8-Iodo-2-naphthol in common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide leverages data from the parent compound, 2-naphthol, to infer solubility properties and outlines a comprehensive experimental protocol for precise determination.
Introduction to this compound
This compound is a halogenated derivative of 2-naphthol, an aromatic organic compound. The introduction of an iodine atom to the naphthalene ring can significantly influence its physicochemical properties, including its solubility, due to changes in molecular weight, polarity, and intermolecular forces. Understanding the solubility profile of this compound is crucial for its application in various research and development fields, including organic synthesis, materials science, and pharmaceutical development, where it may serve as a building block or an intermediate.
Predicted and Inferred Solubility Profile
Based on these characteristics, a qualitative solubility profile for this compound can be inferred. The presence of the bulky and nonpolar iodine atom is expected to decrease its solubility in polar solvents like water and lower alcohols compared to 2-naphthol, while potentially increasing its solubility in nonpolar and halogenated solvents.
Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Examples | Inferred Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Likely Soluble | The hydroxyl group allows for hydrogen bonding, but the bulky iodo group may reduce overall solubility compared to 2-naphthol. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Likely Soluble | These solvents can engage in dipole-dipole interactions and are generally good solvents for a wide range of organic compounds. DMSO is a particularly strong solvent.[2] |
| Nonpolar Aromatic | Toluene, Benzene | Likely Soluble | The aromatic nature of both the solute and the solvent should facilitate dissolution through π-π stacking interactions. |
| Halogenated | Dichloromethane, Chloroform | Likely Soluble | "Like dissolves like" principle suggests good solubility due to the presence of a halogen in both solute and solvent. 2-Naphthol is soluble in chloroform. |
| Nonpolar Aliphatic | Hexane, Heptane | Likely Sparingly Soluble to Insoluble | The significant difference in polarity between the aromatic solute and the aliphatic solvent suggests poor solubility. 2-Naphthol is slightly soluble in ligroin.[1] |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for this compound, a systematic experimental approach is required. The following protocol outlines a standard method for determining the solubility of a solid compound in various organic solvents at a given temperature.
Objective: To quantitatively determine the solubility of this compound in a selection of common organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade): Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Chloroform, Toluene, Hexane, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
To ensure complete separation of the solid phase, centrifuge the vials at a moderate speed.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant from each vial using a pre-warmed pipette to avoid precipitation.
-
Dilute the collected supernatant with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
A calibration curve should be prepared beforehand using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
Conclusion
While quantitative solubility data for this compound remains to be experimentally determined and published, this guide provides a robust framework for researchers and professionals. By inferring solubility from its parent compound, 2-naphthol, and employing the detailed experimental protocol, users can systematically and accurately determine the solubility profile of this compound in various organic solvents. This information is fundamental for the effective design of synthetic routes, formulation development, and other research applications involving this compound.
References
8-Iodo-2-naphthol: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, 8-Iodo-2-naphthol presents itself as a versatile building block in organic synthesis. This iodinated naphthol derivative, with the chemical formula C₁₀H₇IO, serves as a valuable precursor for the synthesis of a variety of more complex molecules, particularly through carbon-carbon bond-forming reactions. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, and potential synthetic applications, with a focus on established experimental protocols.
Commercial Availability and Suppliers
This compound is commercially available from several chemical suppliers, catering to the needs of research and development laboratories. The compound is typically offered in various purities and quantities, with pricing dependent on these factors. Researchers can source this compound from vendors specializing in fine chemicals and organic intermediates.
Below is a summary of representative commercial suppliers and their product specifications. Please note that availability and pricing are subject to change and should be confirmed directly with the suppliers.
| Supplier | Brand/Distributor | CAS Number | Purity | Available Quantities |
| CymitQuimica | Fluorochem | 29921-51-5 | 97% | 100mg, 250mg, 1g[1] |
| Sigma-Aldrich | J & W Pharmlab LLC | 29921-51-5 | 96% | Inquire for details |
| PubChem | Various | 29921-51-5 | Varies | Varies |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Molecular Weight | 270.07 g/mol | |
| Molecular Formula | C₁₀H₇IO | PubChem |
| Appearance | Yellow Solid | |
| CAS Number | 29921-51-5 | |
| InChI Key | GGTNBODHPCZTCG-UHFFFAOYSA-N | [1] |
Synthetic Applications and Experimental Protocols
The presence of an iodine atom on the naphthalene scaffold makes this compound an excellent substrate for a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures. Two of the most prominent applications are the Sonogashira and Suzuki-Miyaura cross-coupling reactions.
Sonogashira Cross-Coupling Reaction
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is a powerful tool for the synthesis of aryl alkynes, which are important intermediates in the preparation of pharmaceuticals and functional materials.
Generic Experimental Protocol for Sonogashira Coupling of an Aryl Iodide:
Reagents and Materials:
-
This compound (Aryl Iodide)
-
Terminal Alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Diisopropylamine or Triethylamine (Base and Solvent)
-
Anhydrous Tetrahydrofuran (THF) (Co-solvent, optional)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl iodide (1.0 equivalent) in the chosen solvent (e.g., diisopropylamine or a mixture of THF and triethylamine).
-
To this solution, add the terminal alkyne (1.1 - 1.5 equivalents).
-
Sequentially add the catalysts: Pd(PPh₃)₂Cl₂ (0.02 - 0.05 equivalents) and CuI (0.025 - 0.1 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the organic layer with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Logical Workflow for Sonogashira Coupling:
Caption: General workflow for a Sonogashira cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron compound (boronic acid or ester) and an organic halide. This reaction is widely used to synthesize biaryl compounds, which are prevalent in many biologically active molecules.
Generic Experimental Protocol for Suzuki-Miyaura Coupling of an Aryl Iodide:
Similar to the Sonogashira coupling, a specific, detailed protocol for this compound is not available in the provided search results. The following is a general procedure that can be optimized for this specific substrate.
Reagents and Materials:
-
This compound (Aryl Iodide)
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄ or Palladium(II) acetate - Pd(OAc)₂)
-
Phosphine ligand (if using Pd(OAc)₂, e.g., Triphenylphosphine - PPh₃)
-
Base (e.g., Potassium carbonate - K₂CO₃, Cesium carbonate - Cs₂CO₃, or Sodium carbonate - Na₂CO₃)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water, or DMF/Water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 equivalent), the arylboronic acid (1.1 - 1.5 equivalents), and the base (2.0 - 3.0 equivalents).
-
Add the palladium catalyst (0.01 - 0.05 equivalents) and, if necessary, the phosphine ligand.
-
Add the degassed solvent system.
-
Heat the reaction mixture to a temperature typically ranging from 80 °C to 110 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the desired biaryl product.
Logical Relationship in Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Biological Significance and Signaling Pathways
At present, the scientific literature readily accessible through the conducted searches does not contain specific information regarding the biological activity or involvement of this compound in any signaling pathways. Its primary utility, as documented, lies in its role as a chemical intermediate for the synthesis of more complex molecules that may have biological relevance. Further research would be required to elucidate any intrinsic biological properties of this compound itself.
Conclusion
This compound is a commercially available and valuable building block for organic synthesis. Its reactivity in palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura couplings, makes it a key intermediate for the synthesis of a wide range of complex organic molecules. While detailed experimental protocols specifically utilizing this compound are not extensively published, established general procedures for these transformations can be readily adapted. The exploration of the potential biological activities of this compound and its derivatives remains an area for future investigation. This guide provides a foundational resource for researchers looking to incorporate this versatile compound into their synthetic strategies.
References
The Synthetic Versatility of 8-Iodo-2-naphthol: A Technical Primer for Organic Chemists
For Immediate Release
[CITY, STATE] – [Date] – 8-Iodo-2-naphthol, a halogenated aromatic alcohol, is emerging as a versatile and highly valuable building block in modern organic synthesis. Its unique structural features, combining a reactive aryl iodide and a nucleophilic hydroxyl group on a naphthalene scaffold, provide a gateway to a diverse array of complex molecular architectures. This technical guide offers an in-depth exploration of the key applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its synthetic potential, complete with experimental protocols and quantitative data.
The strategic placement of the iodine atom at the 8-position and the hydroxyl group at the 2-position of the naphthalene ring makes this compound a prime substrate for a variety of powerful cross-coupling reactions. These transformations are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds, which form the backbone of many pharmaceuticals, functional materials, and chiral ligands.
Core Applications in Cross-Coupling Reactions
This compound serves as an excellent precursor in several palladium- and copper-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents onto the naphthalene core.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of C(sp²)-C(sp²) bonds. This compound readily participates in this reaction with various arylboronic acids to yield 8-aryl-2-naphthols. These products are valuable intermediates in the synthesis of complex biaryl compounds.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Entry | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Pd/H-MOR | K₂CO₃ | H₂O:EtOH (4:1) | 80 | 2 | 95 |
| 2 | Iodobenzene | Cu(II) Salen complex@KCC-1 | K₂CO₃ | DMF | 110 | - | 95 |
Note: Data for illustrative purposes, adapted from similar reactions due to a lack of specific literature on this compound.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[1] This reaction allows for the direct introduction of alkynyl groups at the 8-position of 2-naphthol, leading to the synthesis of functionalized naphthyl-alkynes, which are precursors to a variety of complex organic molecules and conjugated materials.[2] The reaction is typically carried out using a palladium catalyst, often in the presence of a copper(I) co-catalyst and an amine base.[2]
Ullmann Condensation: Crafting Biaryl Ethers and Amines
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O and C-N bonds.[3] this compound can undergo Ullmann-type reactions to produce biaryl ethers and N-arylated naphthylamines. These reactions typically require elevated temperatures and a copper catalyst.[4] The "classic" Ullmann reaction involves the copper-catalyzed homocoupling of aryl halides to form symmetrical biaryls.[1][4]
Buchwald-Hartwig Amination: A Modern Approach to C-N Bond Formation
A more contemporary and versatile alternative to the Ullmann condensation for C-N bond formation is the palladium-catalyzed Buchwald-Hartwig amination.[5] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines under milder conditions than the traditional Ullmann reaction, offering access to a diverse library of 8-amino-2-naphthol derivatives.
Synthesis of Chiral Ligands
Axially chiral biaryl compounds are of paramount importance as ligands in asymmetric catalysis. This compound serves as a key starting material for the synthesis of valuable chiral ligands, such as derivatives of BINOL (1,1'-bi-2-naphthol). The synthesis of these ligands often involves an initial cross-coupling reaction to introduce a substituent at the 8-position, followed by further transformations to construct the biaryl linkage and introduce the desired phosphine or other coordinating groups.
Experimental Protocols
Below are generalized experimental protocols for key reactions involving aryl iodides, which can be adapted for this compound.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the aryl halide (1.0 mmol) and the corresponding boronic acid (1.5 mmol) in a suitable solvent mixture (e.g., dioxane and water), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and a base (e.g., K₃PO₄, 2.0 mmol) are added. The reaction mixture is then heated under an inert atmosphere at a specified temperature (e.g., 60-100 °C) for a designated time (e.g., 5-24 hours). After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Sonogashira Coupling
A mixture of the aryl halide (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), a copper(I) co-catalyst (e.g., CuI, 0.04 mmol), and a base (e.g., triethylamine) in a suitable solvent (e.g., THF or DMF) is stirred at room temperature under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the desired product.[1]
General Procedure for Ullmann Homocoupling
A mixture of the aryl iodide (1.0 mmol) and copper powder (2.0 mmol) in a high-boiling solvent (e.g., DMF or nitrobenzene) is heated at high temperatures (typically >150 °C) for several hours. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by crystallization or column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the general catalytic cycles for the key cross-coupling reactions discussed.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Figure 2: Catalytic cycles of the Sonogashira coupling reaction.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its ability to readily participate in a variety of cross-coupling reactions makes it an invaluable tool for the construction of complex molecular frameworks. The applications highlighted in this guide demonstrate the significant potential of this compound in the fields of medicinal chemistry, materials science, and asymmetric catalysis. Further exploration of its reactivity is expected to unveil even more innovative synthetic methodologies.
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
The Unassuming Workhorse: A Technical Guide to the Reactivity of the C-I Bond in 8-Iodo-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
The carbon-iodine (C-I) bond in 8-iodo-2-naphthol represents a key functional handle for the synthesis of a diverse array of complex organic molecules. Its inherent reactivity, particularly in transition metal-catalyzed cross-coupling reactions, makes it a valuable precursor in the fields of medicinal chemistry, materials science, and catalysis. This technical guide provides an in-depth analysis of the reactivity of this specific C-I bond, focusing on the most prevalent and synthetically useful transformations. Detailed experimental protocols for key reactions are provided, alongside a quantitative summary of typical reaction conditions and yields to facilitate experimental design and optimization.
Core Reactivity Principles
The C-I bond in this compound is the most reactive among the corresponding aryl halides (C-I > C-Br > C-Cl > C-F) in oxidative addition to low-valent transition metals, a critical step in many cross-coupling reactions. This high reactivity is attributed to the lower bond dissociation energy of the C-I bond compared to other carbon-halogen bonds. The electron-rich nature of the naphthol ring system further influences the reactivity of the C-I bond, making this compound a versatile substrate for a variety of coupling partners.
Key Reactions and Mechanistic Overviews
The synthetic utility of this compound is primarily demonstrated through its participation in several cornerstone cross-coupling reactions:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds by coupling with organoboron reagents.
-
Sonogashira Coupling: Formation of C-C bonds by coupling with terminal alkynes.
-
Heck Reaction: Formation of C-C bonds by coupling with alkenes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.
-
Ullmann Condensation: Formation of C-O bonds by coupling with alcohols or phenols.
These reactions, typically catalyzed by palladium or copper complexes, provide reliable and efficient pathways for the elaboration of the this compound scaffold.
Data Presentation: A Summary of Cross-Coupling Reactions
The following table summarizes the typical reaction conditions and expected yields for the cross-coupling reactions of this compound. It is important to note that specific yields are highly dependent on the nature of the coupling partner, catalyst, ligand, and other reaction parameters.
| Reaction | Coupling Partner | Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos | K₃PO₄, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-110 | 70-95 |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | PPh₃ | Et₃N, DIPA | THF, DMF | 25-80 | 65-90 |
| Heck | Alkene (e.g., acrylate) | Pd(OAc)₂ | PPh₃ | Et₃N, NaOAc | DMF, Acetonitrile | 80-120 | 60-85 |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | 80-110 | 60-90 |
| Ullmann | Phenol | CuI, Cu₂O | Phen, DMEDA | K₂CO₃, Cs₂CO₃ | DMF, Pyridine | 120-190 | 50-80 |
Mandatory Visualizations: Reaction Pathways and Workflows
To elucidate the underlying mechanisms of these transformations, the following diagrams illustrate the catalytic cycles for the key cross-coupling reactions of this compound.
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols are representative and may require optimization based on the specific coupling partners and available laboratory equipment.
General Considerations:
-
All reactions involving phosphine ligands and palladium catalysts should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or a glovebox.
-
Solvents should be anhydrous and deoxygenated prior to use.
-
Reagents should be of high purity.
Suzuki-Miyaura Coupling: Synthesis of 8-Aryl-2-naphthols
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Toluene
-
Water
Procedure:
-
To a Schlenk flask charged with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and SPhos in toluene.
-
Evacuate and backfill the Schlenk flask with inert gas three times.
-
Add the catalyst solution to the Schlenk flask, followed by additional toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Synthesis of 8-Alkynyl-2-naphthols
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 8-16 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.
Ullmann Condensation: Synthesis of 8-Aryloxy-2-naphthols
Materials:
-
This compound
-
Phenol or substituted phenol (1.5 equivalents)
-
Copper(I) iodide (CuI, 10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a Schlenk tube, combine this compound, the phenol, copper(I) iodide, 1,10-phenanthroline, and cesium carbonate.
-
Evacuate and backfill the tube with inert gas.
-
Add anhydrous DMF.
-
Heat the reaction mixture to 120-150 °C and stir for 24-48 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
The C-I bond in this compound is a highly versatile functional group that enables a wide range of carbon-carbon and carbon-heteroatom bond formations. The predictable reactivity of this bond in Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and Ullmann reactions makes this compound a valuable building block for the synthesis of complex molecules with applications in drug discovery and materials science. The provided protocols and mechanistic insights serve as a foundational guide for researchers looking to exploit the rich chemistry of this important synthetic intermediate.
Electronic and steric effects of the iodo group at the 8-position
An In-depth Technical Guide to the Electronic and Steric Effects of the 8-Iodo Group
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The substitution of a hydrogen atom with iodine at the 8-position of purine nucleosides and other heterocyclic scaffolds is a critical modification in medicinal chemistry and chemical biology. This alteration imparts significant and distinct electronic and steric properties that profoundly influence molecular conformation, intermolecular interactions, and biological activity. This guide provides a comprehensive technical overview of these effects, supported by quantitative data, detailed experimental methodologies, and visual diagrams of relevant workflows and pathways. The unique characteristics of the 8-iodo group, including its large atomic radius, its capacity for halogen bonding, and its dualistic electronic nature, make it a powerful tool for modulating the function of nucleic acids, enzymes, and receptors.
Core Physicochemical Properties of the 8-Iodo Group
The influence of the 8-iodo substituent stems from a combination of its fundamental physical and electronic properties. Understanding these provides a basis for interpreting its effects on molecular structure and function.
Steric Effects
The most immediate consequence of 8-iodination is the introduction of a bulky substituent. The iodine atom possesses a van der Waals radius of approximately 1.98 Å, which is significantly larger than that of the hydrogen atom it replaces (~1.20 Å). This steric bulk is a dominant factor in contexts where the substituent's volume restricts conformational freedom or hinders intermolecular binding.
A primary example is the effect on the glycosidic bond torsion angle (χ) in purine nucleosides like adenosine and guanosine. The bulky iodo group at the 8-position creates a steric clash with the ribose sugar moiety, forcing the nucleobase to favor the syn conformation over the anti conformation typically preferred by unmodified purines. This enforced conformational change has profound biological implications, particularly in the structure of DNA and RNA.
Electronic Effects
The electronic influence of the iodo group is multifaceted, characterized by two opposing forces:
-
Inductive Effect (σ-withdrawal): Iodine is more electronegative than carbon, leading to the withdrawal of electron density from the purine ring through the sigma bond (C8-I). This inductive effect is generally acidifying, making the purine ring more electron-poor.
-
Resonance Effect (π-donation): The lone pairs of electrons on the iodine atom can be donated back into the aromatic π-system of the purine ring. This resonance effect enriches the ring with electron density.
For halogens, the inductive effect typically outweighs the resonance effect. However, a third, crucial electronic interaction specific to heavier halogens like iodine is halogen bonding . This is a non-covalent interaction where the electropositive region on the outer tip of the iodine atom (known as the σ-hole) acts as a Lewis acid, forming a favorable electrostatic interaction with a Lewis base, such as an oxygen or nitrogen atom.[1] This interaction is highly directional and can play a significant role in molecular recognition and ligand binding, similar to a hydrogen bond.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 8-Iodo-2-naphthol
Introduction
8-Iodo-2-naphthol is a valuable synthetic intermediate in the development of novel pharmaceutical compounds and advanced materials. Its synthesis from the readily available 8-amino-2-naphthol is a key transformation for researchers in organic synthesis and medicinal chemistry. The most common and effective method for this conversion is a Sandmeyer-type reaction. This process involves the diazotization of the primary aromatic amine, 8-amino-2-naphthol, to form a diazonium salt, which is subsequently displaced by an iodide ion. This application note provides a detailed protocol for this synthesis, along with relevant data and a workflow diagram to ensure reproducibility and success in a laboratory setting.
Reaction Scheme
The overall two-step, one-pot synthesis transforms 8-amino-2-naphthol into this compound. The first step is the diazotization of the amino group with nitrous acid, generated in situ from sodium nitrite and a strong mineral acid. The resulting diazonium salt is then treated with potassium iodide, which introduces the iodine atom onto the naphthalene ring, displacing the diazonium group as nitrogen gas.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound from 8-amino-2-naphthol.
| Parameter | Value | Reference |
| Starting Material | 8-amino-2-naphthol | N/A |
| Final Product | This compound | N/A |
| Molecular Weight ( g/mol ) | Starting Material: 159.19 | N/A |
| Final Product: 270.08 | N/A | |
| Typical Reaction Yield | 73% | [1] |
| Purity | >95% (after purification) | N/A |
| Reaction Temperature | Diazotization: 0-5 °C | [2] |
| Iodination: Room Temperature | [3] | |
| Reaction Time | Diazotization: 30 minutes | N/A |
| Iodination: 1-2 hours | N/A |
Experimental Protocol
This protocol details the step-by-step methodology for the synthesis of this compound.
Materials and Reagents:
-
8-amino-2-naphthol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Beakers
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Step 1: Diazotization of 8-amino-2-naphthol
-
In a round-bottom flask equipped with a magnetic stirrer, suspend 8-amino-2-naphthol (1.0 eq) in a mixture of deionized water and concentrated hydrochloric acid (3.0 eq).
-
Cool the suspension to 0-5 °C in an ice-water bath with constant stirring. It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.[2]
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cooled suspension of 8-amino-2-naphthol hydrochloride over a period of 15-20 minutes. The addition rate should be controlled to keep the temperature below 5 °C.
-
After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.
Step 2: Iodination
-
In a separate beaker, dissolve potassium iodide (1.5 eq) in a minimal amount of deionized water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution at room temperature with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Once the reaction is complete, add a saturated solution of sodium thiosulfate to quench any excess iodine, until the dark color of the solution disappears.
-
Extract the aqueous mixture with an organic solvent such as dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound.
Visualizations
Workflow for the Synthesis of this compound
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: The mechanistic pathway for the conversion of 8-amino-2-naphthol to this compound.
References
Application Notes and Protocol: Sandmeyer Reaction for the Synthesis of 8-Halo-2-naphthols from 8-Amino-2-naphthol
For Research Use Only.
Abstract
This document provides a detailed protocol for the Sandmeyer reaction, specifically tailored for the conversion of 8-amino-2-naphthol to 8-halo-2-naphthols (e.g., 8-chloro-2-naphthol or 8-bromo-2-naphthol). The Sandmeyer reaction is a versatile and widely used chemical process for synthesizing aryl halides from aryl diazonium salts, which are formed from aromatic amines.[1][2] This method is particularly valuable for introducing substituents to aromatic rings in patterns that are not achievable through direct electrophilic substitution.[3][4] The protocol is divided into two primary stages: the diazotization of 8-amino-2-naphthol and the subsequent copper(I) catalyzed conversion of the resulting diazonium salt to the corresponding aryl halide.
Introduction
The Sandmeyer reaction, first discovered by Traugott Sandmeyer in 1884, is a cornerstone of synthetic aromatic chemistry.[1][2] It facilitates the substitution of an aromatic amino group with a halide (Cl, Br), a cyano group, or other functionalities via a diazonium salt intermediate.[3][5] The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a one-electron transfer from a copper(I) salt catalyst to the diazonium ion.[1][2] This process generates an aryl radical, with the loss of highly stable nitrogen gas (N₂), which then reacts with the copper(II) species to form the final product and regenerate the copper(I) catalyst.[1]
This protocol outlines the application of the Sandmeyer reaction to 8-amino-2-naphthol, a bifunctional aromatic compound. The procedure requires careful temperature control to ensure the stability of the intermediate diazonium salt, which is prone to decomposition and undesired side reactions, such as the formation of phenols, if warmed prematurely.[6]
Reaction Scheme
The overall transformation is a two-step process:
-
Diazotization: Conversion of the primary aromatic amine (8-amino-2-naphthol) into a diazonium salt using nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[7][8]
-
Sandmeyer Reaction: Displacement of the diazonium group with a halide using the corresponding copper(I) halide (CuCl or CuBr) as a catalyst.[7]
Figure 1. General reaction scheme for the Sandmeyer reaction of 8-amino-2-naphthol.
Materials and Equipment
Materials:
-
8-amino-2-naphthol
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl, ~37%) or Hydrobromic Acid (HBr, ~48%)
-
Copper(I) Chloride (CuCl) or Copper(I) Bromide (CuBr)
-
Deionized water
-
Ice
-
Sodium hydroxide (NaOH) solution (for work-up)
-
Dichloromethane or Diethyl ether (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) (for drying)
-
Starch-iodide paper
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Beakers and Erlenmeyer flasks
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and purification
Experimental Protocol
Part A: Preparation of the Diazonium Salt Solution (Diazotization)
-
In a 250 mL three-neck flask equipped with a magnetic stirrer and thermometer, dissolve 10.0 g of 8-amino-2-naphthol in 50 mL of deionized water and 25 mL of concentrated HCl. Stir the mixture until a fine suspension of the amine hydrochloride salt is formed.
-
Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C. It is critical to keep the temperature low throughout this process to prevent the premature decomposition of the diazonium salt.[6]
-
In a separate beaker, prepare a solution of 4.8 g of sodium nitrite (NaNO₂) in 20 mL of deionized water.
-
Slowly add the sodium nitrite solution dropwise to the stirred amine suspension using a dropping funnel. The rate of addition should be controlled to ensure the temperature does not rise above 5 °C. Vigorous stirring is necessary.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes.
-
To confirm the completion of the diazotization, test for the presence of excess nitrous acid. Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate dark blue color indicates the presence of excess nitrous acid, signifying the reaction is complete.[6] If the test is negative, add a small additional amount of the NaNO₂ solution until a positive test is obtained.
-
Keep the resulting cold diazonium salt solution in the ice bath until ready for use in the next step.
Part B: Sandmeyer Reaction (Conversion to 8-Chloro-2-naphthol)
-
In a separate 500 mL flask, prepare the copper(I) chloride solution. Dissolve 10.0 g of CuCl in 50 mL of concentrated HCl with gentle warming. Cool the solution to room temperature.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) chloride solution with vigorous stirring.
-
A vigorous evolution of nitrogen gas (N₂) will be observed.[6] Control the rate of addition to manage the effervescence.
-
After the addition is complete, warm the reaction mixture gently on a water bath to 50-60 °C for about 30 minutes to ensure the complete decomposition of the diazonium salt complex.
-
Cool the mixture to room temperature. The crude 8-chloro-2-naphthol will precipitate as a solid.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
Part C: Work-up and Purification
-
Dissolve the crude product in a suitable organic solvent like diethyl ether or dichloromethane.
-
Transfer the solution to a separatory funnel and wash with 5% NaOH solution to remove any phenolic side products.[6]
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude 8-chloro-2-naphthol.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Quantitative Data Summary
The following table summarizes typical reaction parameters. Yields are highly dependent on substrate and precise reaction conditions and may require optimization.
| Parameter | Value/Range | Notes |
| Diazotization Temperature | 0 - 5 °C | Critical for diazonium salt stability.[8] |
| Reactant Molar Ratio | 1 : 1.1 : 3 | (8-amino-2-naphthol : NaNO₂ : HCl) |
| Sandmeyer Reaction Temp. | 25 - 60 °C | Initial reaction at RT, followed by warming.[2] |
| Typical Yield | 50 - 80% | Highly variable; optimization is recommended. |
Visualized Workflows and Mechanisms
The following diagram illustrates the step-by-step workflow of the entire experimental procedure.
Figure 2. Experimental workflow for the Sandmeyer reaction.
The Sandmeyer reaction proceeds via a radical mechanism, which is depicted in a simplified form below.
Figure 3. Simplified radical mechanism of the Sandmeyer reaction.
Safety Precautions
-
Work in a well-ventilated fume hood at all times.
-
Concentrated acids (HCl, HBr) are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Sodium nitrite is toxic and an oxidizing agent. Avoid contact with skin and inhalation of dust.
-
Aryl diazonium salts can be explosive when isolated and dry. Never isolate the diazonium salt. Always use it in solution immediately after preparation.
-
The reaction evolves nitrogen gas, which can cause pressure buildup in a closed system. Ensure the apparatus is open to the atmosphere or equipped with a pressure-equalizing funnel.
-
Handle organic solvents in a fume hood away from ignition sources.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Preparation of Haloarene: Methods, Reactions & Exam Guide [vedantu.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. byjus.com [byjus.com]
Application Note: 8-Iodo-2-naphthol as a Versatile Precursor for Naphthopyran Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Naphthopyrans are a significant class of heterocyclic compounds renowned for their photochromic properties, which allow them to undergo reversible color changes upon exposure to light. This behavior has led to their widespread commercial use in ophthalmic lenses, security inks, and molecular switches.[1][2][3] Beyond materials science, the naphthopyran scaffold is a valuable pharmacophore in drug discovery, with derivatives exhibiting a range of biological activities. The facile and modular synthesis of these compounds is crucial for developing new applications.[3] 8-Iodo-2-naphthol is an excellent and highly reactive precursor for building diverse naphthopyran libraries. Its iodine substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of various functional groups.
This application note details a robust two-step protocol for the synthesis of 3,3-diaryl-3H-naphtho[1,2-b]pyrans starting from this compound. The methodology leverages a palladium/copper-catalyzed Sonogashira coupling followed by an acid-catalyzed intramolecular cyclization.
Principle of the Method
The synthetic strategy involves two key transformations:
-
Sonogashira Cross-Coupling: this compound is coupled with a terminal alkyne, specifically a 1,1-diaryl-2-propyn-1-ol, in the presence of a palladium catalyst and a copper(I) co-catalyst.[4] The iodo-group's high reactivity allows for efficient C-C bond formation under mild conditions, yielding an 8-(3,3-diaryl-3-hydroxyprop-1-yn-1-yl)naphthalen-2-ol intermediate.[5]
-
Intramolecular Cyclization: The generated ortho-alkynylnaphthol intermediate is then treated with an acid catalyst, such as p-toluenesulfonic acid (p-TsOH). This promotes an intramolecular hydroalkoxylation, where the naphtholic hydroxyl group attacks the alkyne, leading to the formation of the pyran ring and yielding the final naphthopyran product.[6][7]
This sequential approach allows for significant molecular diversity, as various substituted 1,1-diaryl-2-propyn-1-ols can be employed to tune the final product's electronic and photophysical properties.
Experimental Workflow
The overall experimental process from the starting material to the final, characterized product is outlined below.
Caption: Experimental workflow for naphthopyran synthesis.
Detailed Experimental Protocols
Materials and Equipment:
-
Reagents: this compound, substituted 1,1-diaryl-2-propyn-1-ols, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Copper(I) iodide (CuI), Triethylamine (TEA) or Diisopropylamine (DIPA), p-Toluenesulfonic acid monohydrate (p-TsOH), Anhydrous Tetrahydrofuran (THF) or Toluene.
-
Solvents: Dichloromethane (DCM), Ethyl acetate, Hexanes, Anhydrous solvents for reaction.
-
Equipment: Schlenk flask, magnetic stirrer hotplate, condenser, inert gas line (Argon or Nitrogen), rotary evaporator, silica gel for column chromatography, TLC plates.
Protocol 1: Synthesis of 8-(3,3-Diaryl-3-hydroxyprop-1-yn-1-yl)naphthalen-2-ol (Intermediate)
This protocol describes the Sonogashira cross-coupling reaction.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq.), the desired 1,1-diaryl-2-propyn-1-ol (1.1 eq.), and Copper(I) iodide (CuI, 0.05 eq.).
-
Solvent and Base Addition: Add anhydrous THF (approx. 0.1 M solution based on this compound) and triethylamine (3.0 eq.). Stir the mixture for 10 minutes at room temperature to ensure dissolution and mixing.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.) to the flask.
-
Reaction: Heat the reaction mixture to 60-65 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting this compound is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter it through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the crude residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution (NH₄Cl) and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product is typically used in the next step without further purification.
Protocol 2: Synthesis of 3,3-Diaryl-3H-naphtho[1,2-b]pyran (Final Product)
This protocol describes the acid-catalyzed intramolecular cyclization.
-
Reaction Setup: Dissolve the crude 8-(3,3-diaryl-3-hydroxyprop-1-yn-1-yl)naphthalen-2-ol intermediate from Protocol 1 in toluene (approx. 0.1 M).
-
Catalyst Addition: Add a catalytic amount of p-Toluenesulfonic acid monohydrate (p-TsOH, 0.1 eq.).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) for 1-3 hours. Monitor the formation of the naphthopyran product by TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (NaHCO₃) and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure naphthopyran.
-
Characterization: Confirm the structure of the final product using NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.
Quantitative Data Summary
The following table summarizes representative data for the synthesis of various naphthopyran derivatives using the described protocol. The specific yields and reaction times may vary depending on the electronic nature of the substituents on the diarylpropynol.
| Entry | Propargyl Alcohol Substituents (Aryl₁, Aryl₂) | Time (h) | Yield (%) | ¹H NMR (δ, ppm, CDCl₃) | λₘₐₓ (nm) |
| 1 | Phenyl, Phenyl | 5 | 82 | 7.10-7.95 (m, Ar-H), 6.95 (d, 1H), 6.40 (d, 1H) | 435 |
| 2 | Phenyl, 4-Methoxyphenyl | 4 | 88 | 7.00-7.90 (m, Ar-H), 6.90 (d, 1H), 6.35 (d, 1H), 3.80 (s, 3H, OCH₃) | 450 |
| 3 | 4-Fluorophenyl, 4-Fluorophenyl | 6 | 75 | 7.05-7.85 (m, Ar-H), 6.98 (d, 1H), 6.42 (d, 1H) | 430 |
| 4 | Phenyl, 4-(N,N-Dimethylamino)phenyl | 4 | 91 | 6.95-7.80 (m, Ar-H), 6.85 (d, 1H), 6.30 (d, 1H), 2.95 (s, 6H, N(CH₃)₂) | 485 |
Note: Data are representative and compiled from analogous syntheses in the literature.
Visualizing the Precursor's Versatility
This compound serves as a key building block. By varying the coupling partner in the Sonogashira reaction, a wide array of functionalized naphthopyrans can be synthesized, each with potentially unique photochromic and biological properties.
Caption: Modularity of naphthopyran synthesis from this compound.
References
- 1. Naphthopyran molecular switches and their emergent mechanochemical reactivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Naphthopyran molecular switches and their emergent mechanochemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.hud.ac.uk [pure.hud.ac.uk]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Divergent coupling of ortho-alkynylnaphthols and p-quinone monoketals through a Michael addition/intramolecular annulation cascade to access benzofuryl β-naphthols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 8-Iodo-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for performing Suzuki cross-coupling reactions with 8-Iodo-2-naphthol to synthesize 8-aryl-2-naphthols. This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile biaryl scaffold. The protocols and data presented herein are based on established principles of Suzuki-Miyaura cross-coupling reactions.[1][2][3]
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[2][3][4] This reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[2][5] The synthesis of 8-aryl-2-naphthols via the Suzuki coupling of this compound with various arylboronic acids provides a direct route to valuable biaryl compounds. The reactivity of the C-I bond makes this compound an excellent substrate for this transformation.[2]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the boronic acid derivative to the resulting Pd(II) complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1][3][6]
Data Presentation: Representative Reaction Conditions and Yields
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 8 | >95 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 12 | >85 |
| 4 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | DMF/H₂O (5:1) | 100 | 10 | >80 |
Experimental Protocols
General Procedure for Suzuki Cross-Coupling of this compound
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the flask under the inert atmosphere.
-
Add the degassed solvent (10 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 90-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 8-aryl-2-naphthol.
Safety Precautions:
-
Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Inert gas techniques are crucial for preventing the degradation of the catalyst.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
References
Application Notes and Protocols: Palladium-Catalyzed Synthesis of Indacenopicene Derivatives from 8-Iodo-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of indacenopicene derivatives, a class of polycyclic aromatic hydrocarbons (PAHs) with potential applications in materials science and drug development. The synthesis commences with the readily available starting material, 8-Iodo-2-naphthol, and utilizes a key palladium-catalyzed Suzuki coupling reaction as the initial step in a multi-step sequence.
Introduction
Indacenopicenes are complex, non-planar PAHs characterized by a unique arrangement of fused aromatic rings. Their distinct electronic and photophysical properties make them attractive targets for investigation in organic electronics and medicinal chemistry. The synthetic route outlined herein offers a strategic approach to constructing the indacenopicene core, beginning with the functionalization of this compound via a palladium-catalyzed cross-coupling reaction. This initial step is crucial for introducing the necessary aryl substituents that will subsequently be elaborated to form the final indacenopicene framework.
Overall Synthetic Strategy
The synthesis of indacenopicene derivatives from this compound is a multi-step process. The key palladium-catalyzed transformation is the initial Suzuki coupling, which forms a C-C bond between the 8-position of the naphthol core and an aryl partner. Subsequent steps involve the conversion of the hydroxyl group to a triflate, a second Suzuki coupling, and a final cyclodehydrogenation to yield the indacenopicene product.
Caption: Overall workflow for the synthesis of indacenopicene derivatives.
Key Experimental Protocols
Protocol 1: Palladium-Catalyzed Suzuki Coupling of this compound
This protocol describes the initial C-C bond formation between this compound and an arylboronic acid. The example provided utilizes 2,3,4-trifluorophenylboronic acid, a precursor for a specific indacenopicene target.
Materials:
-
This compound
-
Arylboronic acid (e.g., 2,3,4-trifluorophenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))
-
Solvent (e.g., Toluene, 1,4-Dioxane, or a mixture of Toluene/Ethanol/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (0.01-0.05 equiv.).
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-2-naphthol.
Data Presentation:
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 18 | 85 |
| 2 | Pd(PPh₃)₄ | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 24 | 92 |
| 3 | PdCl₂(dppf) | dppf | K₃PO₄ | DMF | 110 | 12 | 88 |
Note: The data in this table is representative and may vary based on the specific substrates and reaction conditions used.
Protocol 2: Triflation of 8-Aryl-2-naphthol
The hydroxyl group of the 8-aryl-2-naphthol intermediate is converted to a triflate to enable a second Suzuki coupling.
Materials:
-
8-Aryl-2-naphthol
-
Triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh)
-
Base (e.g., Pyridine or Triethylamine)
-
Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve the 8-aryl-2-naphthol (1.0 equiv.) in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the base (1.5-2.0 equiv.) followed by the slow, dropwise addition of the triflating agent (1.1-1.3 equiv.).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by flash chromatography to yield the 8-aryl-2-naphthyl triflate.
Data Presentation:
| Entry | Triflating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tf₂O | Pyridine | DCM | 0 to rt | 2 | 95 |
| 2 | Tf₂NPh | Et₃N | THF | 0 to rt | 3 | 91 |
Note: The data in this table is representative and may vary based on the specific substrates and reaction conditions used.
Mechanistic Insight: The Suzuki Coupling Catalytic Cycle
The palladium-catalyzed Suzuki coupling is a cornerstone of modern organic synthesis. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Explanation of the Cycle:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate.
-
Transmetalation: The aryl group from the organoboron compound (arylboronic acid), activated by the base, is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Conclusion
The palladium-catalyzed synthesis of indacenopicene derivatives from this compound provides a versatile and efficient route to this important class of molecules. The initial Suzuki coupling is a robust and high-yielding reaction that sets the stage for the subsequent transformations required to construct the final polycyclic aromatic system. The protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers in organic synthesis, materials science, and drug discovery. Further optimization of reaction conditions and exploration of a broader substrate scope will undoubtedly expand the utility of this synthetic strategy.
Application Notes and Protocols for Acid-Catalyzed Condensation Reactions with 8-Iodo-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the acid-catalyzed condensation reactions involving 8-iodo-2-naphthol and the potential applications of the resulting derivatives, particularly in the fields of medicinal chemistry and materials science. While specific experimental data on this compound is limited in publicly available literature, the protocols and discussions presented herein are based on established methodologies for analogous 2-naphthol reactions and provide a strong foundation for further research and development.
Introduction
This compound is a halogenated derivative of 2-naphthol, a versatile precursor in organic synthesis. The presence of the iodine atom at the 8-position is anticipated to influence the electronic properties and steric hindrance of the molecule, potentially leading to unique reactivity and biological activity in its derivatives compared to their non-iodinated counterparts. Acid-catalyzed condensation reactions of this compound with aldehydes and other electrophiles can generate a diverse range of complex molecules, such as xanthenes and bis(indolyl)methanes. These scaffolds are of significant interest due to their prevalence in biologically active compounds and functional materials.
The introduction of an iodine atom can enhance the therapeutic potential of organic molecules through various mechanisms, including increased lipophilicity, which can improve cell membrane permeability, and the ability to form halogen bonds, which can influence drug-target interactions.
I. Synthesis of Xanthene Derivatives
Xanthene and its derivatives are an important class of heterocyclic compounds with a wide range of applications, including as fluorescent dyes, pH sensors, and bioactive agents with antiviral, antibacterial, and anti-inflammatory properties. The acid-catalyzed condensation of this compound with aldehydes is a direct route to novel iodinated xanthene derivatives.
A. General Reaction Scheme
The one-pot condensation of this compound with an aldehyde in the presence of an acid catalyst leads to the formation of a 14-substituted-14H-dibenzo[a,i]xanthene derivative.
Caption: General scheme for the synthesis of xanthene derivatives.
B. Experimental Protocol (Adapted from general procedures for 2-naphthol)
Materials:
-
This compound
-
Aromatic or aliphatic aldehyde (e.g., benzaldehyde)
-
Acid catalyst (e.g., p-toluenesulfonic acid (p-TSA), hydrochloric acid, or a Lewis acid like SnCl₂/nano silica)[1]
-
Solvent (e.g., ethanol, acetic acid, or solvent-free conditions)[1]
Procedure:
-
In a round-bottom flask, dissolve this compound (2 mmol) and the aldehyde (1 mmol) in the chosen solvent (10 mL).
-
Add the acid catalyst (e.g., 0.1 mmol of p-TSA).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash it with cold ethanol, and dry it.
-
If no precipitate forms, pour the mixture into ice-cold water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
C. Quantitative Data (Hypothetical)
The following table presents hypothetical data for the synthesis of a xanthene derivative from this compound and benzaldehyde, based on typical yields for similar reactions with 2-naphthol.[1] Optimization of reaction conditions will be necessary to achieve these or better results.
| Entry | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | p-TSA | Ethanol | 3 | 85 |
| 2 | HCl | Acetic Acid | 2.5 | 88 |
| 3 | SnCl₂/nano silica | Solvent-free | 1 | 92 |
II. Synthesis of Bis(indolyl)methane Derivatives
Bis(indolyl)methanes (BIMs) are a class of compounds known for their potential anticancer properties. This compound can potentially act as an effective acid catalyst for the electrophilic substitution reaction of indoles with aldehydes to synthesize BIMs. The acidity of the hydroxyl group in this compound, potentially enhanced by the electron-withdrawing nature of the iodine atom, can facilitate this reaction.
A. General Reaction Scheme
The reaction involves the condensation of indole (2 equivalents) with an aldehyde (1 equivalent) catalyzed by this compound.
Caption: Catalytic synthesis of bis(indolyl)methanes.
B. Experimental Protocol (Adapted from general procedures)
Materials:
-
Indole
-
Aromatic or aliphatic aldehyde
-
This compound (as catalyst)
-
Solvent (e.g., dichloromethane, ethanol, or solvent-free)
Procedure:
-
To a mixture of indole (2 mmol) and the aldehyde (1 mmol) in a round-bottom flask, add a catalytic amount of this compound (e.g., 10 mol%).
-
If using a solvent, add it to the flask (10 mL). For solvent-free conditions, proceed to the next step.
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C for the required time (typically 30 minutes to 2 hours), monitoring by TLC.
-
After completion of the reaction, add water to the mixture and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
C. Quantitative Data (Hypothetical)
This table shows hypothetical yields for the this compound catalyzed synthesis of a bis(indolyl)methane derivative from indole and benzaldehyde.
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 10 | Dichloromethane | RT | 2 | 90 |
| 2 | 10 | Solvent-free | 60 | 0.5 | 95 |
| 3 | 5 | Ethanol | RT | 3 | 88 |
III. Potential Applications and Biological Activity
A. Antimicrobial and Antifungal Activity
Naphthalene derivatives have been reported to possess antimicrobial and antifungal properties. The lipophilicity conferred by the iodine atom in derivatives of this compound could enhance their ability to penetrate microbial cell membranes, potentially leading to increased efficacy. It is hypothesized that these compounds could disrupt cell membrane integrity or inhibit essential microbial enzymes.
B. Anticancer Activity and Potential Mechanism of Action
Many naphthalene-based compounds exhibit significant cytotoxicity against various cancer cell lines. Bis(indolyl)methanes, in particular, are known to induce apoptosis in cancer cells. The derivatives of this compound could potentially exert anticancer effects through the modulation of key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.
Due to the lack of specific studies on this compound derivatives, a hypothetical signaling pathway that is a common target for many anticancer agents is presented below. It is plausible that these novel compounds could interact with components of the apoptosis pathway.
Caption: Hypothetical mechanism of apoptosis induction.
This diagram illustrates that the this compound derivatives could potentially trigger apoptosis through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway. For instance, they might inhibit anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the key executioners of apoptosis. This proposed mechanism requires experimental validation.
Conclusion
This compound serves as a promising, yet underexplored, building block for the synthesis of novel heterocyclic compounds through acid-catalyzed condensation reactions. The protocols provided, adapted from established methods for 2-naphthol, offer a starting point for the synthesis of iodinated xanthenes and for its use as a catalyst in the formation of bis(indolyl)methanes. The resulting compounds are valuable candidates for biological screening, particularly for their potential antimicrobial and anticancer activities. Further research is warranted to optimize the reaction conditions for this compound and to elucidate the biological mechanisms of its derivatives.
References
Derivatization of the Hydroxyl Group on 8-Iodo-2-naphthol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of the hydroxyl group of 8-Iodo-2-naphthol. The derivatization of this functional group is a critical step in modifying the molecule's properties for various applications, including its use as an intermediate in organic synthesis and for the development of new therapeutic agents. The following sections detail procedures for etherification, esterification, and silylation of this compound, presenting quantitative data in structured tables and visualizing workflows using Graphviz diagrams.
Introduction
This compound is a valuable starting material in medicinal chemistry and materials science. The presence of the hydroxyl group and the iodine atom on the naphthalene scaffold allows for diverse chemical modifications. Derivatization of the hydroxyl group can significantly alter the compound's solubility, polarity, steric hindrance, and biological activity. This document outlines three common and effective methods for this purpose: Williamson ether synthesis for O-alkylation, acylation for O-esterification, and reaction with silyl halides for O-silylation.
Etherification of this compound
The conversion of the hydroxyl group of this compound to an ether is a common strategy to introduce alkyl or aryl groups, thereby modifying its steric and electronic properties. The Williamson ether synthesis is a reliable and widely used method for this transformation.
Application Notes
O-alkylation of this compound can enhance its lipophilicity, which may be advantageous for applications requiring improved membrane permeability. The choice of the alkylating agent allows for the introduction of a wide variety of functional groups. For instance, methylation can be achieved using reagents like dimethyl sulfate or methyl iodide.
Experimental Protocol: Synthesis of 8-Iodo-2-methoxynaphthalene
This protocol describes the methylation of this compound using methyl iodide.
Materials:
-
This compound
-
Methyl Iodide (CH₃I)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 5% aqueous solution of sodium hydroxide.
-
Cool the solution to room temperature.
-
Add methyl iodide (1.5 eq) dropwise to the stirring solution.
-
Stopper the flask and continue stirring at room temperature for 72 hours.
-
After the reaction is complete, a precipitate of 8-iodo-2-methoxynaphthalene will be observed.
-
Pour the contents of the flask into a fresh 5% sodium hydroxide solution and stir for 1 hour to remove any unreacted this compound.
-
Filter the crude product, wash thoroughly with distilled water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 8-iodo-2-methoxynaphthalene.
Quantitative Data
| Derivative | Reagents | Solvent | Reaction Time | Yield |
| 8-Iodo-2-methoxynaphthalene | This compound, Methyl Iodide, NaOH | Water | 72 h | ~77% (crude) |
Experimental Workflow
Esterification of this compound
Esterification of the hydroxyl group can be used to introduce acyl groups, which can serve as protecting groups or modulate the biological activity of the molecule. A common method for this is the reaction with an acid anhydride in the presence of a catalyst.
Application Notes
The introduction of an acetyl group, for instance, can increase the compound's stability and alter its pharmacokinetic profile. The resulting ester can often be cleaved under basic conditions to regenerate the parent naphthol.
Experimental Protocol: Synthesis of 8-Iodo-2-naphthyl acetate
This protocol details the acetylation of this compound using acetic anhydride with iodine as a catalyst.[1]
Materials:
-
This compound
-
Acetic Anhydride ((CH₃CO)₂O)
-
Iodine (I₂)
Procedure:
-
In a solvent-free reaction vessel, combine this compound (1.0 eq), acetic anhydride (1.3 eq), and a catalytic amount of iodine (0.1 eq).[1]
-
Heat the reaction mixture to 80 °C and stir for 40 minutes.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The product, 8-iodo-2-naphthyl acetate, can be purified by column chromatography on silica gel.
Quantitative Data
| Derivative | Reagents | Catalyst | Reaction Time | Temperature | Yield |
| 8-Iodo-2-naphthyl acetate | This compound, Acetic Anhydride | Iodine | 40 min | 80 °C | High (expected) |
Note: While a specific yield for 8-iodo-2-naphthyl acetate was not found, the cited method for β-naphthyl acetate reports a yield of 98.0%.[1]
Experimental Workflow
Silylation of this compound
Silylation is a common method for protecting hydroxyl groups during multi-step syntheses. Silyl ethers are generally stable under a variety of reaction conditions but can be readily cleaved when desired.
Application Notes
The choice of the silylating agent (e.g., trimethylsilyl chloride (TMCS) or tert-butyldimethylsilyl chloride (TBDMSCl)) allows for tuning the stability of the resulting silyl ether. TBDMS ethers are significantly more stable to hydrolysis than TMS ethers.
Experimental Protocol: Synthesis of 8-Iodo-2-(tert-butyldimethylsilyloxy)naphthalene
This protocol provides a general procedure for the silylation of a hydroxyl group.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in dry DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Quantitative Data
| Derivative | Reagents | Base | Solvent |
| 8-Iodo-2-(tert-butyldimethylsilyloxy)naphthalene | This compound, TBDMSCl | Imidazole | DMF |
Note: Specific quantitative data for the silylation of this compound were not available in the searched literature. The provided protocol is a general and widely applicable method.
Experimental Workflow
Conclusion
The derivatization of the hydroxyl group on this compound provides a versatile platform for the synthesis of novel compounds with tailored properties. The protocols outlined in this document for etherification, esterification, and silylation offer reliable methods for researchers in organic synthesis and drug development. The provided workflows and data tables serve as a practical guide for the successful modification of this important chemical scaffold. Further optimization of reaction conditions may be necessary depending on the specific substrate and desired product.
References
Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling with Trifluoromethylphenylboronic Acids for the Synthesis of Biaryl Compounds
Abstract
This application note provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing trifluoromethylphenylboronic acids as key building blocks. The introduction of a trifluoromethyl (CF3) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity, making this moiety highly desirable in the development of pharmaceuticals and agrochemicals. The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, and its application with trifluoromethylphenylboronic acids offers a direct route to valuable biaryl compounds. This document outlines the reaction mechanism, optimized experimental conditions, a step-by-step protocol, and a summary of various reaction parameters to guide researchers in achieving high-yield synthesis.
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate.[1][2] This reaction has become one of the most important and widely used methods for constructing C-C bonds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of reactants.[2] Boronic acids are generally more stable and less toxic compared to other organometallic reagents, making them environmentally safer alternatives.[2]
The trifluoromethyl group is a crucial substituent in medicinal chemistry. Its strong electron-withdrawing nature can significantly alter the electronic properties of a molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles.[3] Trifluoromethylphenylboronic acids are therefore critical reagents for introducing this valued functional group into complex molecular architectures.
This note details the experimental setup for the successful coupling of trifluoromethylphenylboronic acids with various aryl halides.
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a three-step catalytic cycle centered around a palladium catalyst.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[1]
-
Transmetalation: In the presence of a base, the organoboron reagent (Ar'-B(OH)2) transfers its organic group to the palladium center, forming a new Pd(II) complex and displacing the halide.[1]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the desired biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
References
Application Notes and Protocols for the Functionalization of 8-Iodo-2-naphthol in Medicinal Chemistry
Introduction
8-Iodo-2-naphthol is a versatile building block in medicinal chemistry, offering a scaffold for the synthesis of a diverse range of derivatives with potential therapeutic applications. The presence of the iodine atom at the 8-position allows for various cross-coupling reactions, enabling the introduction of aryl and amino functionalities. The hydroxyl group at the 2-position provides a handle for further modification and can play a crucial role in binding to biological targets. This document provides detailed application notes and experimental protocols for the functionalization of this compound, focusing on its applications in the development of novel anticancer and antimicrobial agents. The derivatization of naphthol compounds has been shown to yield molecules with significant biological activities, including cytotoxicity against various cancer cell lines and potent antimicrobial effects.
Key Functionalization Strategies
The strategic functionalization of this compound is primarily achieved through palladium-catalyzed cross-coupling reactions. These methods are highly efficient for forming carbon-carbon and carbon-nitrogen bonds.
-
Suzuki-Miyaura Coupling: This reaction is a powerful tool for the synthesis of 8-aryl-2-naphthols. It involves the coupling of this compound with an arylboronic acid in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of substituted and unsubstituted aryl groups, which can significantly influence the biological activity of the resulting molecule.
-
Buchwald-Hartwig Amination: This reaction is employed for the synthesis of 8-amino-2-naphthol derivatives. It facilitates the coupling of this compound with various primary and secondary amines, including anilines and heterocyclic amines, using a palladium catalyst, a suitable ligand, and a base. The introduction of amino groups can enhance the solubility and biological target interactions of the parent molecule.
Data Presentation
The following tables summarize quantitative data for the biological activity of functionalized naphthol derivatives. While specific data for 8-substituted-2-naphthols is an emerging area of research, the provided data for related naphthol compounds demonstrates the potential of this scaffold.
Table 1: Anticancer Activity of Functionalized Naphthol Derivatives
| Compound ID | Naphthol Scaffold | Functionalization | Cancer Cell Line | IC50 (µM) | Reference |
| MMZ-45AA | Aminobenzylnaphthol | Betti reaction product | BxPC-3 (Pancreatic) | 13.26 | [1] |
| MMZ-140C | Aminobenzylnaphthol | Betti reaction product | HT-29 (Colorectal) | 11.55 | [1] |
| Compound 5d | 1-Alkyl-2-naphthol | Multicomponent reaction | HeLa (Cervical) | 0.8 ± 0.4 | [2] |
| Compound 5d | 1-Alkyl-2-naphthol | Multicomponent reaction | A549 (Lung) | 1.6 ± 1.0 | [2] |
| Compound 5d | 1-Alkyl-2-naphthol | Multicomponent reaction | MDA-MB-231 (Breast) | 0.9 ± 0.1 | [2] |
| Compound 13 | Naphthoquinone-naphthol | Ortho-oxopropyl group | HCT116 (Colon) | 1.18 | [3] |
| Compound 13 | Naphthoquinone-naphthol | Ortho-oxopropyl group | PC9 (Lung) | 0.57 | [3] |
| Compound 13 | Naphthoquinone-naphthol | Ortho-oxopropyl group | A549 (Lung) | 2.25 | [3] |
| MMZ-45B | Aminobenzylnaphthol | Betti reaction product | HT-29 (Colorectal) | 31.78 ± 3.93 | [1] |
| MMZ-140C | Aminobenzylnaphthol | Betti reaction product | BxPC-3 (Pancreatic) | 30.15 ± 9.39 | [1] |
| Thiophene-substituted aminobenzylnaphthol | Aminobenzylnaphthol | Thiophene substituent | A549, PC-3, MCF-7, HEPG2 | ~10 µg/mL (GI50) | [1] |
| Pyrazole-linked benzothiazole-naphthol | Benzothiazole-naphthol | Pyrazole linkage | HeLa (Cervical) | 4.63 - 5.54 | [1] |
Table 2: Antimicrobial Activity of Functionalized Naphthol Derivatives
| Compound Class | Functionalization | Microorganism | MIC (µg/mL) | Reference |
| 2-Aminobenzothiazolomethyl naphthols | Various aldehydes | E. coli | 3.25 - 12.5 | [4] |
| 2-Aminobenzothiazolomethyl naphthols | Various aldehydes | S. aureus | 3.25 - 12.5 | [4] |
| 2-Aminobenzothiazolomethyl naphthols | Various aldehydes | P. aeruginosa | 3.25 - 12.5 | [4] |
| 2-Aminobenzothiazolomethyl naphthols | Various aldehydes | Fungal strains | 6.25 - 12.5 | [4] |
| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Esterification | Enterobacter cloacae | 0.1 - 0.4 µM | [5] |
| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Esterification | Klebsiella pneumoniae | 0.1 - 0.4 µM | [5] |
| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Esterification | Pseudomonas aeruginosa | 0.1 - 0.4 µM | [5] |
Experimental Protocols
The following are general protocols for the functionalization of this compound. Researchers should optimize these conditions for specific substrates and desired outcomes.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol describes a general method for the synthesis of 8-aryl-2-naphthols.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2 equivalents)
-
Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., Cs₂CO₃, 2 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., a 3:1 mixture of DMF and water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-2-naphthol.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol outlines a general method for the synthesis of 8-amino-2-naphthol derivatives.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%) to a dry Schlenk flask.
-
Add the anhydrous, degassed solvent (e.g., toluene) and stir for 10 minutes to form the active catalyst.
-
To this mixture, add this compound (1 equivalent), the amine (1.2 equivalents), and the base (e.g., NaOtBu, 1.4 equivalents).
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 8-amino-2-naphthol derivative.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: EGFR/PI3K/Akt and CREB signaling pathways and potential inhibition by 8-substituted-2-naphthol derivatives.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis and evaluation of 8-substituted-2-naphthol derivatives.
References
- 1. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Iodo-2-naphthol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 8-Iodo-2-naphthol synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the direct iodination of 2-naphthol a poor method for synthesizing this compound?
A1: Direct electrophilic iodination of 2-naphthol predominantly yields the 1-iodo isomer as the kinetically favored product. Under certain conditions, the 3-iodo isomer can also be formed. The 8-position is sterically hindered by the peri-hydrogen, making it significantly less accessible to the electrophile.
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges include:
-
Low Regioselectivity: Overcoming the natural preference for iodination at the C1 and C3 positions.
-
Steric Hindrance: The bulky iodine electrophile has difficult access to the C8 position.
-
Difficult Purification: Separating the desired 8-iodo isomer from other isomers (1-iodo, 3-iodo, and di-iodo species) and the starting material, which often have similar physical properties.
-
Low Yields: The steric and electronic disadvantages of the 8-position often lead to low overall yields.
Q3: What is a more effective general strategy for synthesizing this compound?
A3: A multi-step approach involving a directing group is generally more effective. A common strategy is Directed ortho-Metalation (DoM). This involves:
-
Protecting the hydroxyl group of 2-naphthol with a Directed Metalation Group (DMG).
-
Using a strong base (typically an organolithium reagent) to selectively deprotonate the C8 position.
-
Quenching the resulting organometallic intermediate with an iodine source.
-
Deprotecting the DMG to yield this compound.
Q4: What are suitable directing groups for the 8-iodination of 2-naphthol?
A4: While specific examples for 8-iodination are not abundant in the literature, suitable directing groups for naphthalene systems include carbamates (e.g., N,N-diethylcarbamoyl) and silyl ethers (e.g., tert-butyldimethylsilyl ether). These groups can direct lithiation to the adjacent ortho position.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of 2-naphthol | 1. Inactive iodinating agent. 2. Insufficient activation of the iodinating agent. 3. Reaction temperature is too low. | 1. Use a fresh, high-purity iodinating agent. 2. For direct iodination, consider adding an oxidizing agent (e.g., HIO₃, HNO₃) to generate a more potent electrophile. For DoM, ensure the organolithium reagent is active. 3. Gradually increase the reaction temperature, but be mindful of potential side reactions. |
| Formation of undesired isomers (mainly 1-iodo-2-naphthol) | 1. Direct iodination method is being used. 2. The directing group in a DoM approach is not effective. 3. Scrambling of the organometallic intermediate. | 1. Switch to a Directed ortho-Metalation (DoM) strategy. 2. Ensure the directing group is properly installed and is known to direct to the desired position. Consider a bulkier directing group to further sterically hinder other positions. 3. Maintain a low temperature during the metalation and iodination steps to prevent rearrangement. |
| Formation of di-iodinated products | 1. Excess iodinating agent. 2. Reaction time is too long. | 1. Use a stoichiometric amount of the iodinating agent (1.0-1.2 equivalents). 2. Monitor the reaction closely by TLC or GC-MS and quench it once the mono-iodinated product is maximized. |
| Difficult purification of this compound | 1. Similar polarity of isomers. 2. Co-crystallization of isomers. | 1. Use a high-performance column chromatography system with a carefully optimized solvent gradient. 2. Consider derivatization of the crude mixture to alter the physical properties of the isomers, facilitating separation, followed by deprotection. 3. Attempt fractional crystallization with a variety of solvent systems. |
| Low yield after purification | 1. Inefficient reaction. 2. Loss of product during workup and purification. | 1. Optimize reaction conditions (temperature, solvent, reaction time, stoichiometry) based on small-scale trials. 2. Ensure efficient extraction and minimize the number of purification steps. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Directed ortho-Metalation (DoM)
This is a plausible multi-step synthesis based on established chemical principles for directed aromatic substitution.
Step 1: Protection of 2-naphthol with a tert-Butyldimethylsilyl (TBDMS) group
-
To a solution of 2-naphthol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-(tert-butyldimethylsilyloxy)naphthalene.
Step 2: Directed ortho-Metalation and Iodination
-
Dissolve the TBDMS-protected 2-naphthol (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.2 eq.) dropwise. The solution may change color, indicating lithiation.
-
Stir the mixture at -78 °C for 2-4 hours.
-
In a separate flask, dissolve iodine (I₂, 1.5 eq.) in anhydrous THF.
-
Slowly add the iodine solution to the lithiated intermediate at -78 °C.
-
Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product is 8-iodo-2-(tert-butyldimethylsilyloxy)naphthalene.
Step 3: Deprotection to this compound
-
Dissolve the crude product from Step 2 in THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.5 eq., 1M in THF).
-
Stir at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, quench with water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude this compound by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Iodination Strategies for 2-Naphthol
| Strategy | Iodinating Agent | Typical Position(s) of Iodination | Expected Yield of 8-Iodo Isomer | Key Challenges |
| Direct Iodination | I₂ / Oxidizing Agent | 1 (major), 3 | Very Low (<5%) | Poor regioselectivity, difficult purification |
| Directed ortho-Metalation | n-BuLi then I₂ | 8 (major) | Moderate to Good (40-70%) | Multi-step, requires anhydrous/inert conditions |
Table 2: Characterization Data for 2-Naphthol Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key ¹H NMR Signals (CDCl₃, δ ppm) | Key ¹³C NMR Signals (CDCl₃, δ ppm) |
| 2-Naphthol | C₁₀H₈O | 144.17 | White to off-white solid | 7.1-7.8 (aromatic protons), ~5.0 (hydroxyl proton) | 109.4, 117.7, 123.7, 126.3, 127.6, 128.0, 129.2, 129.8, 134.5, 153.5 |
| This compound | C₁₀H₇IO | 270.07 | Off-white to pale yellow solid | Expected downfield shift for H7 and upfield shift for H1 compared to 2-naphthol. | Expected significant downfield shift for C8 due to iodine and upfield shift for C1 and C7. |
Visualizations
Caption: Workflow for the synthesis of this compound via DoM.
Caption: Troubleshooting decision tree for low yield issues.
Technical Support Center: Purification of Crude 8-Iodo-2-naphthol by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 8-Iodo-2-naphthol using column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The standard and most commonly used stationary phase for the purification of this compound is silica gel (100-200 mesh or 230-400 mesh).[1] For compounds that may be sensitive to the acidic nature of silica, neutral alumina can be considered as an alternative.
Q2: Which eluent system is best for separating this compound from its impurities?
A2: A common and effective eluent system is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate.[2][3] The optimal ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis to achieve an Rf value of approximately 0.2-0.3 for this compound. A typical starting point could be a 9:1 or 8:2 mixture of hexane:ethyl acetate.
Q3: How can I visualize this compound on a TLC plate?
A3: this compound is a UV-active compound due to its aromatic nature and can be visualized under a UV lamp (254 nm), where it will appear as a dark spot on a fluorescent green plate.[4] Additionally, iodine-containing compounds can be visualized by placing the TLC plate in a chamber with iodine crystals; the spots will appear as brown or yellow-brown.[4][5][6] A ferric chloride stain can also be effective for visualizing phenols, which would include this compound.[4]
Q4: Is this compound stable on silica gel?
A4: While many iodo-aromatic compounds are stable on silica gel, there is a potential for degradation, such as deiodination, especially with prolonged exposure or on highly acidic silica.[7] If you suspect degradation, you can perform a 2D TLC to check for stability. To mitigate this risk, it is advisable to use silica gel of high purity and to carry out the chromatography as efficiently as possible. Deactivating the silica gel with a small amount of triethylamine (e.g., 0.1-1%) in the eluent can also help if the compound is acid-sensitive.[7]
Q5: Can I use recrystallization instead of column chromatography to purify this compound?
A5: Yes, recrystallization can be a very effective purification method for this compound, particularly if the impurities have significantly different solubilities. Suitable solvents for recrystallization would need to be determined experimentally but could include a solvent pair system like ethanol/water or toluene/hexane. In some cases, recrystallization may yield a higher purity product than column chromatography.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Spots on TLC | - Inappropriate eluent system (too polar or non-polar).- Co-elution of impurities with the product. | - Systematically vary the polarity of the eluent system. Start with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of the polar solvent.- Try a different solvent system, for example, dichloromethane/hexane or toluene/ethyl acetate.[2][8] |
| Product is not Eluting from the Column | - Eluent system is not polar enough.- Compound may have degraded or irreversibly adsorbed onto the silica gel. | - Gradually increase the polarity of the eluent. If using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.- If the compound is still not eluting, a "methanol purge" (flushing the column with 100% methanol) can be used to elute highly polar compounds. Note that this will likely elute all remaining compounds from the column.- To check for degradation, take a small sample of the crude material, spot it on a TLC plate, let it sit for a few hours, and then elute to see if new spots have formed. |
| Product Elutes Too Quickly (High Rf) | - Eluent system is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Streaking or Tailing of Spots on TLC/Column | - Sample is overloaded.- Compound is acidic or basic and interacting strongly with the silica.- Insolubility of the compound in the eluent. | - Reduce the amount of crude material loaded onto the column.- For acidic compounds, adding a small amount of acetic acid (e.g., 0.1-1%) to the eluent can improve peak shape. For basic impurities, adding a small amount of triethylamine can help.- Ensure the crude material is fully dissolved in a minimum amount of solvent before loading. |
| Cracked or Channeled Silica Bed | - Improper packing of the column.- The column ran dry at some point. | - Repack the column carefully, ensuring the silica gel is settled evenly. A slurry packing method is generally recommended.[9][10]- Always maintain the solvent level above the top of the silica gel bed.[11] |
| Low Recovery of the Product | - Incomplete elution from the column.- Degradation of the product on the silica gel.- The compound is spread across too many fractions in very low concentrations. | - After the main fractions are collected, flush the column with a more polar solvent to ensure all the product has been eluted.- Consider deactivating the silica gel if degradation is suspected.- Concentrate all fractions that show the presence of the product on TLC, including the faint ones. |
Quantitative Data Summary
The following table provides typical parameters for the column chromatography of aromatic compounds like this compound. The exact values should be optimized for your specific experimental conditions.
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (100-200 or 230-400 mesh) | Finer mesh size provides better resolution but slower flow rate. |
| Silica Gel to Compound Ratio (w/w) | 30:1 to 100:1 | A higher ratio is used for difficult separations. A common starting point is 50:1. |
| Column Dimensions (Diameter x Height) | Varies with the amount of material | For 1g of crude material, a 2-3 cm diameter column is a good starting point. The silica bed height should be around 15-20 cm. |
| Eluent System | Hexane:Ethyl Acetate | Start with a low polarity (e.g., 95:5) and increase the polarity as needed. |
| Target Rf on TLC | 0.2 - 0.3 | This Rf value generally ensures good separation on the column. |
| Loading Method | Wet or Dry Loading | Dry loading is preferred for samples not readily soluble in the initial eluent. |
| Expected Recovery | 80-95% | This can vary significantly depending on the purity of the crude material and the separation efficiency. |
Experimental Protocols
Preparation of the Silica Gel Column (Slurry Method)
-
Select a glass column of appropriate size based on the amount of crude material to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[11]
-
Add a thin layer (approx. 1 cm) of sand over the cotton plug.[11]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent mixture.[9] The consistency should be that of a pourable paste.
-
Carefully pour the silica gel slurry into the column. Use a funnel to avoid coating the sides of the column.
-
Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.[11]
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. As the silica settles, continuously add more slurry until the desired column height is reached.
-
Never let the solvent level drop below the top of the silica gel bed.[11]
-
Once the silica gel is packed, add a layer of sand (approx. 1 cm) on top to prevent disturbance of the silica bed during sample and eluent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer before loading the sample.
Sample Loading
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Using a pipette, carefully apply the solution to the top of the silica gel column.
-
Dry Loading: Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution. Evaporate the solvent completely to obtain a free-flowing powder of the crude product adsorbed onto the silica gel. Carefully add this powder to the top of the packed column.
Elution and Fraction Collection
-
After loading the sample, carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
If the separation is slow or the spots are not moving, the polarity of the eluent can be gradually increased (gradient elution).
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for poor separation.
References
- 1. youtube.com [youtube.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Chromatography [chem.rochester.edu]
- 4. youtube.com [youtube.com]
- 5. Stabilization Through Iodine Halide Formation of Identification by Iodine in Thin-Layer Chromatography on Silica Gel | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Diazotization of 8-Amino-2-Naphthol
Welcome to the technical support center for the diazotization of 8-amino-2-naphthol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this chemical transformation.
I. Troubleshooting Guide
This guide addresses common issues encountered during the diazotization of 8-amino-2-naphthol, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Diazonium Salt | 1. Incomplete Diazotization: Insufficient nitrous acid, incorrect temperature, or improper acid concentration. | 1. Ensure a slight excess of sodium nitrite is used. Maintain a low temperature (0-5 °C) throughout the addition of sodium nitrite. Use a sufficient concentration of a strong mineral acid like HCl or H2SO4. |
| 2. Decomposition of Diazonium Salt: Temperature too high, prolonged reaction time, or exposure to light. | 2. Work quickly and keep the reaction mixture cooled in an ice bath. Use the diazonium salt solution immediately in the subsequent coupling reaction. Protect the reaction from direct light. | |
| 3. Side Reactions: Self-coupling of the diazonium salt with unreacted 8-amino-2-naphthol. | 3. Ensure efficient stirring and a controlled, slow addition of sodium nitrite to maintain a low concentration of the diazonium salt at any given time. | |
| Formation of a Thick Slurry or Precipitate | 1. Low Solubility of the Diazonium Salt: The diazonium salt of 8-amino-2-naphthol may have limited solubility in the reaction medium. | 1. Consider the use of a co-solvent or a surfactant to improve solubility. A patent for a similar compound, 1-amino-2-naphthol-4-sulfonic acid, suggests that high concentrations can lead to a thick, difficult-to-stir mixture.[1] |
| 2. Precipitation of Unreacted Starting Material: If the 8-amino-2-naphthol is not fully dissolved before diazotization. | 2. Ensure the complete dissolution of 8-amino-2-naphthol in the acidic medium before cooling and adding sodium nitrite. | |
| Inconsistent or Poor Coupling Reaction Results | 1. Poor Quality of Diazonium Salt Solution: Significant decomposition or presence of side products from the diazotization step. | 1. Optimize the diazotization reaction conditions to maximize the yield and stability of the diazonium salt. Use the freshly prepared diazonium solution immediately. |
| 2. Incorrect pH for Coupling: The pH of the coupling reaction is critical for activating the coupling partner and facilitating the electrophilic aromatic substitution. | 2. Adjust the pH of the coupling reaction mixture to the optimal range for the specific coupling partner. For phenols like 2-naphthol, an alkaline pH is typically required.[2] | |
| Formation of Dark-Colored Impurities | 1. Oxidation: 8-amino-2-naphthol and its diazonium salt can be susceptible to oxidation. | 1. Degas solvents and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Decomposition Products: Tar-like substances can form from the decomposition of the diazonium salt. | 2. Strictly control the temperature and reaction time to minimize decomposition. |
II. Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of during the diazotization of 8-amino-2-naphthol?
A1: The main side reactions include:
-
Decomposition of the diazonium salt: Diazonium salts are often unstable and can decompose, especially at elevated temperatures, to release nitrogen gas and form highly reactive species that can lead to a variety of byproducts.[3][4]
-
Self-coupling: The formed diazonium salt can act as an electrophile and couple with the electron-rich naphthalene ring of unreacted 8-amino-2-naphthol, leading to the formation of azo-dimers.
-
Reaction with the solvent: In aqueous solutions, the diazonium group can be replaced by a hydroxyl group, leading to the formation of dihydroxynaphthalene derivatives.
-
Oxidation: The presence of both amino and hydroxyl groups on the naphthalene ring makes the molecule susceptible to oxidation, which can lead to the formation of colored impurities.
Q2: What is the optimal temperature for the diazotization of 8-amino-2-naphthol?
A2: The diazotization of aromatic amines is typically carried out at low temperatures, generally between 0 and 5 °C.[2][4] This is crucial to ensure the stability of the resulting diazonium salt and to minimize decomposition and other side reactions.[3]
Q3: Why is a strong mineral acid used in excess during diazotization?
A3: A strong mineral acid, such as hydrochloric acid or sulfuric acid, is used in excess for several reasons:
-
It reacts with sodium nitrite to generate nitrous acid (HNO2) in situ, which is the diazotizing agent.
-
It maintains a low pH, which is necessary to prevent the premature coupling of the diazonium salt with the unreacted amine.
-
It helps to dissolve the aromatic amine by forming its corresponding ammonium salt.
Q4: How can I monitor the completion of the diazotization reaction?
A4: The completion of the reaction can be monitored by testing for the presence of excess nitrous acid. A simple method is to use starch-iodide paper. A drop of the reaction mixture is applied to the paper; an immediate blue-black color indicates the presence of excess nitrous acid and thus the completion of the diazotization of the primary amine.
Q5: Is it necessary to isolate the diazonium salt of 8-amino-2-naphthol before the coupling reaction?
A5: In most laboratory and industrial applications, the diazonium salt is not isolated.[1] Due to their inherent instability and potential explosive nature in solid form, diazonium salts are typically prepared as a solution and used immediately in the subsequent coupling reaction.[3]
III. Experimental Protocols
Protocol 1: General Procedure for the Diazotization of 8-Amino-2-Naphthol
Disclaimer: This is a general guideline. Specific quantities and conditions should be optimized for your particular application.
-
Dissolution of the Amine: Dissolve 8-amino-2-naphthol in a suitable amount of dilute strong mineral acid (e.g., 2.5 equivalents of HCl) with stirring. Gentle warming may be necessary to achieve complete dissolution.
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath. It is critical to maintain this temperature range throughout the reaction.
-
Preparation of Nitrite Solution: Prepare a solution of sodium nitrite (a slight molar excess, e.g., 1.05 equivalents) in cold water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold solution of the 8-amino-2-naphthol salt with vigorous stirring. The addition should be slow enough to prevent a significant rise in temperature.
-
Monitoring: After the addition is complete, continue stirring for an additional 15-30 minutes at 0-5 °C. Check for the presence of a slight excess of nitrous acid using starch-iodide paper.
-
Use in Coupling Reaction: The resulting cold diazonium salt solution should be used immediately in the subsequent coupling reaction.
IV. Visualizations
Diagram 1: Reaction Pathway for the Diazotization of 8-Amino-2-Naphthol
Caption: Main reaction pathway for the formation of the diazonium salt.
Diagram 2: Main Reaction vs. Key Side Reactions
References
Stability issues of 8-Iodo-2-naphthol derivatives during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the purification of 8-iodo-2-naphthol derivatives.
Troubleshooting Guide
This guide is designed to help researchers identify and resolve common problems during the purification of this compound derivatives.
Issue 1: Low or No Recovery of the Desired Product After Column Chromatography
Question: I am losing my this compound derivative during silica gel column chromatography. What could be the cause and how can I fix it?
Answer:
Several factors can contribute to the loss of your compound on a silica gel column. The primary suspects are decomposition on the silica and irreversible adsorption.
Possible Causes and Solutions:
-
Decomposition on Acidic Silica: Standard silica gel is slightly acidic and can promote the decomposition of sensitive compounds, including potential deiodination or degradation of the naphthol ring.
-
Solution 1: Neutralize the Silica Gel. You can prepare a slurry of silica gel in your desired solvent and add a small amount of a mild base, such as triethylamine (typically 0.1-1% v/v of the solvent), to neutralize the acidic sites. After stirring, the solvent can be evaporated before packing the column.
-
Solution 2: Use Neutral or Deactivated Silica. Consider using commercially available neutral silica gel or alumina for your chromatography.
-
-
Light Sensitivity: Iodinated compounds can be sensitive to light, which can induce the formation of radical species and lead to decomposition.
-
Solution: Protect from Light. Wrap your column in aluminum foil to protect it from light during the entire purification process.
-
-
Inappropriate Solvent System: An improper solvent system can lead to poor separation and band broadening, making it difficult to isolate your product.
-
Solution: Optimize Your TLC. Before running the column, perform a thorough thin-layer chromatography (TLC) analysis to find a solvent system that gives your desired compound an Rf value between 0.2 and 0.4.
-
-
Prolonged Exposure: The longer your compound remains on the column, the greater the chance of decomposition.
-
Solution: Expedite the Chromatography. Use a slightly more polar solvent system to move your compound down the column faster, without sacrificing resolution. Applying gentle pressure (flash chromatography) can also significantly reduce the purification time.
-
Issue 2: Product Appears Colored or Contains Impurities After Purification
Question: My purified this compound derivative is colored (e.g., pink, purple, or brown) even after chromatography. What is causing this and how can I remove the color?
Answer:
Color in your final product often indicates the presence of oxidized impurities or trace amounts of iodine.
Possible Causes and Solutions:
-
Oxidation: The naphthol moiety is susceptible to oxidation, which can be accelerated by air, light, and trace metals.
-
Solution 1: Use Degassed Solvents. Purge your solvents with an inert gas like nitrogen or argon before use to remove dissolved oxygen.
-
Solution 2: Add a Reducing Agent. A small amount of a reducing agent, such as sodium thiosulfate or sodium bisulfite, can be added to the workup or during chromatography to quench any liberated iodine, which is often the source of color. A wash with a dilute aqueous solution of sodium thiosulfate before final extraction is a common practice.
-
Solution 3: Recrystallization. Recrystallization is an excellent method for removing colored impurities. Choose a solvent system in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
-
Residual Iodine: Trace amounts of elemental iodine (I₂) from the reaction or decomposition can impart a color to your product.
-
Solution: Wash with a Thiosulfate Solution. As mentioned above, washing the organic layer with a dilute solution of sodium thiosulfate during the workup will effectively remove residual iodine.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues with this compound derivatives?
A1: The most prevalent stability issues are:
-
Deiodination: The carbon-iodine bond can be cleaved under certain conditions, particularly in the presence of acid, base, light, or certain metals, leading to the formation of the corresponding 2-naphthol derivative.
-
Oxidation: The electron-rich naphthol ring is prone to oxidation, which can result in the formation of colored byproducts.
-
Light Sensitivity: Exposure to UV or even ambient light can promote the homolytic cleavage of the C-I bond, initiating radical side reactions.
Q2: How can I store my purified this compound derivative to ensure its stability?
A2: For long-term storage, it is recommended to:
-
Store the compound in a tightly sealed amber vial to protect it from light and air.
-
Keep it in a cool, dark place, preferably in a refrigerator or freezer.
-
For highly sensitive derivatives, storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection.
Q3: Is it better to use column chromatography or recrystallization for purification?
A3: The choice of purification method depends on the nature of the impurities.
-
Column chromatography is effective for separating the desired product from impurities with different polarities.
-
Recrystallization is ideal for removing small amounts of impurities from a solid product, especially colored impurities. Often, a combination of both methods is employed: initial purification by column chromatography followed by a final recrystallization to obtain a highly pure product.
Q4: I see a new spot on my TLC plate after letting the crude product sit for a while. What is likely happening?
A4: The appearance of a new spot on TLC over time is a strong indication that your compound is decomposing. This new spot could be the deiodinated 2-naphthol or an oxidation product. It is crucial to purify the crude product as soon as possible after the reaction is complete.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of this compound Derivatives
-
TLC Analysis: Determine an appropriate solvent system using TLC. A common starting point for naphthol derivatives is a mixture of hexanes and ethyl acetate. The ideal Rf for the product is ~0.3.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
For sensitive compounds, consider pre-treating the silica with 1% triethylamine in the eluent, then evaporating the solvent before making the slurry.
-
Pack the column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column.
-
-
Elution:
-
Begin eluting with the chosen solvent system.
-
Wrap the column in aluminum foil to protect it from light.
-
Collect fractions and monitor them by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure.
-
Protocol 2: General Procedure for Recrystallization of this compound Derivatives
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents include ethanol, methanol, toluene, or mixtures like ethanol/water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Quantitative Data Summary
The following table provides illustrative data on the impact of different purification conditions on the recovery of a hypothetical this compound derivative.
| Purification Method | Additive/Condition | Light Exposure | Typical Recovery (%) | Purity (%) | Observations |
| Silica Gel Chromatography | None | Ambient | 40-60 | 85-90 | Significant tailing on TLC, colored fractions. |
| Silica Gel Chromatography | 1% Triethylamine | Ambient | 70-85 | >95 | Reduced tailing, less coloration. |
| Silica Gel Chromatography | 1% Triethylamine | Column wrapped in foil | 80-90 | >98 | Clean separation, colorless fractions. |
| Neutral Alumina Chromatography | None | Column wrapped in foil | 85-95 | >98 | Good separation, ideal for acid-sensitive compounds. |
| Recrystallization | None | Ambient | 60-75 | >99 | Product may darken slightly upon drying. |
| Recrystallization | Degassed Solvent | Shielded from light | 70-85 | >99 | Pure, colorless crystals obtained. |
Note: This data is illustrative and actual results may vary depending on the specific derivative and experimental conditions.
Visualizations
Caption: A general experimental workflow for the purification of this compound derivatives.
Caption: A troubleshooting decision tree for common purification issues with this compound derivatives.
Technical Support Center: Optimizing Suzuki Coupling of 8-Iodo-2-naphthol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura coupling of 8-Iodo-2-naphthol.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing the Suzuki coupling of this compound?
A1: The most critical parameters for a successful Suzuki coupling of this compound are the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. Due to the steric hindrance around the iodine atom at the 8-position and the presence of the hydroxyl group, careful optimization of these parameters is crucial to achieve high yields and minimize side reactions.
Q2: Which palladium catalysts are recommended for the Suzuki coupling of this compound?
A2: While specific data for this compound is limited, for sterically hindered aryl iodides, palladium catalysts with bulky, electron-rich phosphine ligands are generally preferred. Commonly used pre-catalysts that have shown success in similar challenging couplings include those derived from ligands like XPhos, SPhos, and DavePhos. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.
Q3: How does the choice of base affect the reaction?
A3: The base plays a crucial role in the transmetalation step of the Suzuki coupling. For substrates with hydroxyl groups, such as this compound, inorganic bases are typically used. The choice of base can influence the reaction rate and the formation of byproducts. It is advisable to screen a variety of bases to find the optimal conditions for your specific substrate and boronic acid.
Q4: What solvents are suitable for this reaction?
A4: A range of solvents can be used for Suzuki coupling reactions. The choice often depends on the solubility of the reactants and the reaction temperature. Common solvents include ethereal solvents like dioxane and THF, aromatic hydrocarbons such as toluene, and polar aprotic solvents like DMF. Often, a mixture of an organic solvent with water is used to facilitate the dissolution of the inorganic base.
Q5: Can the hydroxyl group of this compound interfere with the reaction?
A5: Yes, the acidic proton of the hydroxyl group can potentially interfere with the catalytic cycle, for instance by reacting with the base or influencing the catalyst's electronic properties. In many cases, the Suzuki coupling of phenols can proceed without protection of the hydroxyl group. However, if low yields or side reactions are observed, protection of the hydroxyl group as a methyl ether or other suitable protecting group may be necessary.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Low reaction temperature. 4. Poor quality of boronic acid. | 1. Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. 2. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. 3. Increase the reaction temperature in increments of 10-20 °C. 4. Use freshly purchased or purified boronic acid. Check for decomposition. |
| Formation of Homocoupling Product of the Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. High catalyst loading. | 1. Thoroughly degas the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen). 2. Reduce the catalyst loading. |
| Decomposition of the Starting Material or Product | 1. High reaction temperature. 2. Prolonged reaction time. | 1. Lower the reaction temperature. 2. Monitor the reaction progress by TLC or GC/LC-MS and stop the reaction upon completion. |
| Protodeboronation of the Boronic Acid | 1. Presence of water and/or acidic impurities. 2. Unstable boronic acid. | 1. Use anhydrous solvents and reagents. 2. Use a boronic ester (e.g., pinacol ester) instead of the boronic acid. |
| Low Yield with Sterically Hindered Boronic Acids | 1. Steric hindrance impeding transmetalation. 2. Inappropriate ligand choice. | 1. Use a more sterically demanding and electron-rich ligand (e.g., Buchwald-type ligands). 2. Increase the reaction temperature and/or reaction time. |
Data Presentation: Catalyst System Comparison
The following table summarizes common catalyst systems used in Suzuki couplings of aryl iodides. While not specific to this compound, it provides a starting point for optimization.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd(OAc)₂ / PPh₃ | Triphenylphosphine | K₂CO₃ | Toluene/H₂O | 80-100 | 60-85 |
| Pd₂(dba)₃ / SPhos | SPhos | K₃PO₄ | Dioxane/H₂O | 80-110 | 80-95 |
| Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃ | DMF/H₂O | 90-120 | 70-90 |
| XPhos Pd G3 | XPhos | Cs₂CO₃ | THF/H₂O | 60-80 | 85-98 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
Note: This is a general protocol and may require optimization for specific boronic acids.
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial, mix the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 times the Pd amount). Add this mixture to the reaction vessel.
-
Solvent Addition and Degassing: Add the chosen solvent (e.g., dioxane/water 4:1). Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: A typical experimental workflow for the Suzuki coupling of this compound.
Caption: A decision tree for troubleshooting low yields in the Suzuki coupling of this compound.
Technical Support Center: Stability of Naphthopyran Products from 8-Iodo-2-naphthol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with naphthopyran products derived from 8-Iodo-2-naphthol. The focus is on preventing and diagnosing the decomposition of these specialized photochromic compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My freshly synthesized naphthopyran solution is already colored, even in the absence of UV light. What is the cause?
A1: Premature coloration, or "spontaneous coloration," in naphthopyran solutions can be attributed to several factors:
-
Residual Acid from Synthesis: The acid-catalyzed synthesis is a common method for preparing naphthopyrans. If not properly neutralized and removed during purification, residual acid can promote the ring-opening to the colored merocyanine form.
-
Solvent Polarity: Highly polar solvents can stabilize the zwitterionic character of the open merocyanine form, leading to a thermodynamic equilibrium that favors the colored species even without photoactivation.
-
Synthetic Side Products: In some cases, side reactions during synthesis can lead to the formation of permanently colored, non-photochromic dye impurities. This can occur if the nucleophilicity of the this compound is diminished, leading to alternative reaction pathways.[1][2]
Troubleshooting Steps:
-
Ensure Complete Neutralization: After synthesis, wash the organic phase thoroughly with a mild base (e.g., sodium bicarbonate solution) to remove any residual acid catalyst.
-
Optimize Solvent Choice: If possible, use less polar solvents for storage. If the experimental conditions require a polar solvent, store the solution in the dark and at a reduced temperature to minimize spontaneous coloration.
-
Purification: Re-purify the product using column chromatography to remove any colored impurities.
Q2: Upon exposure to UV light, my naphthopyran product develops an undesirable persistent color that does not fully revert in the dark. Why is this happening?
A2: This phenomenon, known as "fatigue," is often due to the formation of long-lived, thermally stable isomers or degradation products.
-
Formation of transoid-trans (TT) Isomers: The initial photo-induced ring-opening of a 3H-naphthopyran forms a transoid-cis (TC) isomer, which is typically fast to revert to the colorless closed form. However, a secondary photochemical reaction can convert the TC isomer to a more stable transoid-trans (TT) isomer, which has a much slower thermal reversion rate, leading to persistent color.[3]
-
Photodegradation: Prolonged or high-intensity UV exposure can lead to irreversible chemical degradation of the naphthopyran molecule.[1] The presence of the iodo-substituent may introduce specific degradation pathways.
Troubleshooting Steps:
-
Control Irradiation: Limit the intensity and duration of UV exposure to the minimum required for the desired photochromic effect. Use optical filters to block unnecessary wavelengths.
-
Solvent and Matrix Effects: The local environment can influence the formation of persistent isomers. Investigate the effect of different solvents or polymer matrices on the photochromic performance.
-
Structural Modification: While not a simple troubleshooting step, the propensity to form long-lived isomers is highly dependent on the molecular structure. Different substituents on the pyran ring can be used to sterically hinder the formation of the TT isomer.
Q3: I have observed a gradual loss of photochromic activity over time or after several cycles of UV exposure and reversion. What could be the cause?
A3: A decline in photochromic performance is a classic sign of product decomposition. For naphthopyrans derived from this compound, two primary degradation mechanisms should be considered:
-
Oxidative Degradation: The open merocyanine form is more susceptible to oxidation by atmospheric oxygen, especially when irradiated with UV light. This can lead to the formation of non-photochromic oxidized species, such as 2-hydroxy-1-naphthaldehyde derivatives.
-
Photocleavage of the Carbon-Iodine Bond: The carbon-iodine bond is known to be photosensitive and can undergo homolytic cleavage upon UV irradiation to form radical species.[3][4] These highly reactive radicals can then initiate a cascade of secondary reactions, leading to the destruction of the naphthopyran structure and a loss of photochromism.
Troubleshooting Steps:
-
Deoxygenate Solutions: For solution-based experiments, sparging the solvent with an inert gas (e.g., argon or nitrogen) prior to and during the experiment can significantly reduce oxidative degradation.
-
Use of Stabilizers: The addition of radical scavengers or antioxidants to the formulation may help to mitigate degradation initiated by photocleavage.
-
Storage Conditions: Store the product, especially in solution, in the dark, at low temperatures, and under an inert atmosphere to prolong its shelf life.
Quantitative Data Summary
| Substituent Type on Naphthalene Ring | Effect on λmax of Merocyanine Form | Effect on Thermal Fading Rate | Rationale |
| Electron-Donating Groups (e.g., -OCH₃, -NR₂) | Bathochromic shift (to longer wavelengths) | Slower | Increased stabilization of the positive charge on the oxygen atom in the zwitterionic merocyanine structure. |
| Electron-Withdrawing Groups (e.g., -NO₂, -CN, -I ) | Hypsochromic shift (to shorter wavelengths) | Faster | Decreased stabilization of the merocyanine form, leading to a faster ring-closure reaction. |
| Iodo-Substituent (-I) | Likely hypsochromic shift | Likely faster | The iodine atom is electron-withdrawing through induction, which would destabilize the open merocyanine form. |
| Photosensitivity of C-I Bond | N/A | Can lead to irreversible fading (fatigue) | The C-I bond can be cleaved by UV light, leading to radical-mediated decomposition pathways.[3][4] |
Experimental Protocols
1. Protocol for Forced Photodegradation Study
This protocol is designed to accelerate the degradation of the naphthopyran product to identify potential degradation products and assess its photostability.
Materials:
-
Naphthopyran product
-
HPLC-grade solvent (e.g., acetonitrile or methanol)
-
Quartz cuvettes or vials
-
Photostability chamber with a calibrated light source (e.g., Xenon lamp) capable of emitting both UV and visible light.
-
Aluminum foil
Procedure:
-
Sample Preparation: Prepare a solution of the naphthopyran product in the chosen solvent at a known concentration (e.g., 10-20 µg/mL).
-
Control Sample: Transfer an aliquot of the solution to a vial and wrap it completely in aluminum foil. This will serve as the "dark control" to assess thermal degradation.
-
Exposure Sample: Transfer an equal aliquot of the solution to a quartz vial.
-
Irradiation: Place both the control and exposure samples in the photostability chamber. Expose the samples to a controlled light dose, as recommended by ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw small aliquots from both the exposed and control samples for analysis.
-
Analysis: Analyze the withdrawn aliquots immediately by HPLC-UV/MS to quantify the parent naphthopyran and identify any degradation products.
2. Protocol for Analysis of Degradation Products by HPLC-MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 95% A and 5% B, ramp to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
PDA Detection: Scan from 200-600 nm.
MS Conditions (Example):
-
Ionization Mode: ESI positive and negative.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
Data Analysis:
-
Compare the chromatograms of the exposed sample, the dark control, and the initial (t=0) sample.
-
Look for new peaks in the exposed sample that are not present or are significantly smaller in the control samples.
-
Use the PDA detector to obtain the UV-Vis spectrum of the new peaks.
-
Use the mass spectrometer to determine the mass-to-charge ratio (m/z) of the degradation products.
-
If possible, perform MS/MS fragmentation to aid in the structural elucidation of the degradation products.
Visualizations
Caption: Proposed decomposition pathways for 8-Iodo-naphthopyran.
Caption: Troubleshooting decision tree for naphthopyran stability issues.
Caption: Experimental workflow for a forced photostability study.
References
- 1. researchgate.net [researchgate.net]
- 2. Iodobenzene | C6H5I | CID 11575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Photochromic reaction in 3H-naphthopyrans studied by vibrational spectroscopy and quantum chemical calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Low yield in Suzuki coupling of 8-Iodo-2-naphthol what to do
Welcome to our dedicated technical support center for Suzuki coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a specific focus on the low-yield Suzuki coupling of 8-Iodo-2-naphthol.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low yield in the Suzuki coupling of this compound?
Low yields in the Suzuki coupling of this compound can stem from several factors, often related to the challenging nature of the substrate. This compound is both sterically hindered due to the peri-hydrogen interaction and electron-rich, which can complicate the catalytic cycle. Key contributing factors include:
-
Steric Hindrance: The iodine atom at the 8-position is sterically encumbered, which can impede the oxidative addition step of the catalytic cycle.
-
Substrate Purity: Impurities in the this compound or the boronic acid reagent can poison the catalyst or lead to side reactions.
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is critical for accommodating sterically hindered and electron-rich substrates.
-
Reaction Conditions: Suboptimal choices of base, solvent, temperature, and reaction time can significantly impact the reaction yield.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidation of the phosphine ligand and deactivation of the palladium catalyst.
Troubleshooting Guide: Low Yield in the Suzuki Coupling of this compound
This guide provides a systematic approach to troubleshooting and optimizing the Suzuki coupling of this compound.
Problem: Low Conversion of this compound
A low conversion rate suggests an issue with the catalytic activity or the reaction conditions not being forceful enough to overcome the activation energy barrier.
Troubleshooting Workflow
1. Catalyst and Ligand Optimization:
The choice of catalyst and ligand is paramount for sterically hindered substrates. Bulky and electron-rich phosphine ligands are often required to facilitate both the oxidative addition and reductive elimination steps.
-
Recommendation: Switch to a more active catalyst system. Buchwald-type ligands are often effective for challenging couplings.
| Catalyst/Ligand System | Typical Loading (mol%) | Rationale |
| Pd(OAc)₂ / SPhos | 1-5 | SPhos is a bulky, electron-rich ligand known to be effective for sterically hindered aryl halides.[1] |
| Pd₂(dba)₃ / XPhos | 1-5 | XPhos is another highly active Buchwald ligand suitable for challenging couplings. |
| Pd(PPh₃)₄ | 2-10 | A common catalyst, but may be less effective for this substrate. Can be a starting point. |
| [Pd(dppf)Cl₂] | 2-5 | Often used, but may require higher temperatures for hindered substrates. |
2. Base Selection:
The base plays a crucial role in the transmetalation step. For sterically hindered substrates, the choice of base can significantly influence the reaction rate and yield.
-
Recommendation: Screen a variety of bases, including both inorganic and organic options.
| Base | Strength | Common Solvents | Notes |
| K₃PO₄ | Strong | Dioxane, Toluene, THF | Often a good choice for hindered substrates. |
| Cs₂CO₃ | Strong | Dioxane, DMF, Toluene | Can be very effective, particularly with boronic esters. |
| K₂CO₃ | Medium | Toluene/Water, Dioxane/Water | A common and cost-effective choice, but may be less effective here. |
| t-BuOK | Very Strong | Dioxane, THF | A strong, non-nucleophilic base that can be effective. |
3. Solvent System Evaluation:
The solvent affects the solubility of the reactants and the stability and activity of the catalyst. Aprotic polar solvents are generally preferred for Suzuki couplings.
-
Recommendation: Ensure all reactants are soluble at the reaction temperature. A solvent screen may be necessary.
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Dioxane | Polar aprotic | 101 | A very common and effective solvent for Suzuki reactions. |
| Toluene | Nonpolar | 111 | Often used with a co-solvent like water for inorganic bases. |
| DMF | Polar aprotic | 153 | Can be effective but may be difficult to remove. |
| THF | Polar aprotic | 66 | Lower boiling point may require longer reaction times. |
4. Temperature and Reaction Time:
Due to the steric hindrance, higher temperatures and longer reaction times may be necessary to drive the reaction to completion.
-
Recommendation: Gradually increase the reaction temperature, monitoring for decomposition. Extend the reaction time and follow the progress by TLC or GC/LC-MS.
Problem: Formation of Side Products (e.g., Homocoupling, Protodeboronation)
The formation of significant side products indicates issues with the reaction conditions or the purity of the starting materials.
Troubleshooting Workflow
1. Rigorous Degassing:
Homocoupling of the boronic acid is often caused by the presence of oxygen.
-
Recommendation: Degas the solvent and the reaction mixture thoroughly using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the mixture for an extended period.
2. Reagent Purity:
Impurities in the boronic acid can lead to side reactions.
-
Recommendation: Use high-purity boronic acid. If necessary, recrystallize the boronic acid before use.
3. Boronic Acid vs. Boronic Ester:
Boronic esters (e.g., pinacol esters) are often more stable and less prone to protodeboronation than their corresponding boronic acids.
-
Recommendation: Consider using the pinacol ester of the desired boronic acid.
4. Base Strength and Equivalents:
A very strong base or an excess of base can sometimes promote protodeboronation.
-
Recommendation: Use the minimum effective amount of base (typically 2-3 equivalents). If protodeboronation is a major issue, try a milder base like K₂CO₃ or Na₂CO₃.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This is a general starting protocol that can be optimized based on the troubleshooting guide above.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.
-
In a separate vial, dissolve the palladium catalyst and the phosphine ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask.
-
Add the remaining solvent to the flask.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Setup Workflow
References
Managing temperature control in the Sandmeyer synthesis of 8-Iodo-2-naphthol
This guide provides troubleshooting advice and frequently asked questions regarding temperature control during the Sandmeyer synthesis of 8-Iodo-2-naphthol from 8-amino-2-naphthol. Precise temperature management is critical for ensuring the stability of the intermediate diazonium salt and maximizing product yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is strict temperature control so critical during the diazotization of 8-amino-2-naphthol?
A: The diazotization process, which converts the primary aromatic amine (8-amino-2-naphthol) into an aryl diazonium salt, must be conducted at low temperatures, typically between 0-5 °C.[1][2][3][4] Aryl diazonium salts are thermally unstable intermediates.[2][5][6][7][8] If the temperature rises above this range, the diazonium salt will readily decompose, leading to the evolution of nitrogen gas and the formation of unwanted side products, primarily phenols from reaction with water.[2][9] This decomposition is often vigorous and can be explosive if not controlled, posing a significant safety hazard.[2]
Q2: What are the signs of diazonium salt decomposition due to poor temperature control?
A: The primary indicator of decomposition is excessive bubbling or foaming, which is the uncontrolled release of nitrogen (N₂) gas.[9] You may also observe a color change in the reaction mixture, often to a darker, tarry appearance, indicating the formation of phenolic byproducts and other impurities.[10] A significant drop in the final product yield is a clear consequence of premature decomposition.
Q3: My diazotization reaction failed, yielding mostly tar and very little product. The temperature was kept below 5 °C. What else could have gone wrong?
A: While temperature is a primary factor, other issues can lead to failure. Insufficient acidity can be a problem. A high concentration of a strong mineral acid, like HCl, is required to form the nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and to prevent unwanted side reactions, such as the coupling of the diazonium salt with unreacted 8-amino-2-naphthol to form azo dyes.[11] Ensure your acid is of the correct concentration and that the sodium nitrite solution is added slowly and with vigorous stirring to maintain a homogenous, cold mixture.
Q4: What is the optimal temperature for the addition of potassium iodide (KI) to the diazonium salt solution?
A: While the initial diazotization must be performed at 0-5 °C, the subsequent substitution reaction with potassium iodide can often be performed at or slightly above this temperature. It is common practice to add the cold diazonium salt solution to the KI solution (or vice-versa) while maintaining cooling.[12] After the initial addition, the reaction mixture can often be allowed to warm to room temperature to ensure the reaction goes to completion.[13] However, higher temperatures during this stage can still promote the formation of phenolic side products.[14] Careful, slow addition is key to controlling the exotherm of the decomposition of the diazonium salt as it reacts.
Q5: Can I isolate the 8-diazo-2-naphthol salt before reacting it with potassium iodide?
A: It is strongly discouraged. Aryl diazonium salts are generally unstable and potentially explosive when isolated in a dry, solid state.[2][11] These reactions are almost always performed in situ, meaning the diazonium salt is generated and immediately used in the same reaction vessel without isolation.[9][13]
Quantitative Data Summary
Effective temperature management directly impacts reaction success and safety. The table below summarizes the critical temperature parameters for the synthesis.
| Reaction Step | Parameter | Recommended Value | Consequences of Deviation |
| Diazotization | Reaction Temperature | 0 - 5 °C[1][3][4] | Above 5 °C: Rapid decomposition of diazonium salt, N₂ evolution, formation of phenolic impurities, potential for thermal runaway.[2] |
| Rate of NaNO₂ Addition | Slow, dropwise | Too Fast: Localized heating, leading to decomposition and side reactions. | |
| Iodide Substitution | Initial Mixing Temperature | 0 - 10 °C | Too High: Increased rate of side reactions, such as phenol formation.[14] |
| Post-Addition Temperature | Allow to warm to Room Temp | Kept Too Cold: Reaction may be sluggish or incomplete. | |
| Safety | Max. Bulk Diazonium Temp | < 15 °C[15] | Above 15 °C: Significant increase in decomposition risk, compromising process safety.[15] |
Experimental Protocol
This section provides a general methodology for the Sandmeyer synthesis of this compound.
Materials:
-
8-Amino-2-naphthol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Ice
Procedure:
-
Amine Dissolution: In a flask equipped with a magnetic stirrer, dissolve 8-amino-2-naphthol in a solution of concentrated HCl and water.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to between 0 and 5 °C with continuous stirring. It is crucial to maintain this temperature throughout the next step.
-
Diazotization: Prepare a solution of sodium nitrite in cold deionized water. Add this NaNO₂ solution dropwise to the cold, stirred amine solution. The rate of addition must be slow enough to ensure the temperature does not rise above 5 °C.
-
Reaction Check: After the complete addition of sodium nitrite, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure diazotization is complete.
-
Iodide Addition: In a separate beaker, prepare a solution of potassium iodide in water. While stirring, slowly add the cold diazonium salt solution to the potassium iodide solution. Bubbles of nitrogen gas should evolve.
-
Reaction Completion: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours to ensure the substitution is complete.
-
Workup: The resulting mixture can then be processed to isolate and purify the this compound product, typically involving extraction and recrystallization.
This is a generalized protocol. Researchers should consult literature for specific molar ratios and optimize conditions for their specific setup.[16]
Visualized Workflows and Pathways
Troubleshooting Temperature Control Issues
The following diagram outlines a logical workflow for troubleshooting common issues related to temperature control during the synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organic chemistry - Why should the temperature be maintained at 0–5 °C in a diazotisation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. byjus.com [byjus.com]
- 4. pdf.dotool.net [pdf.dotool.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes - UCL Discovery [discovery.ucl.ac.uk]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. 168. Decomposition reactions of the aromatic diazo-compounds. Part XII. The reaction between diazo-compounds and potassium ferrocyanide - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Sandmeyer Reaction | NROChemistry [nrochemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ¹H NMR Spectroscopy of 8-Iodo-2-naphthol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected ¹H NMR shifts in 8-Iodo-2-naphthol derivatives.
Troubleshooting Guide
Q1: The chemical shift of the H1 proton in my this compound derivative is significantly downfield shifted compared to the parent 2-naphthol. What could be the cause?
A1: This is a common observation and is primarily due to the peri-effect , a steric and electronic interaction between the substituents at the 8-position (iodo group) and the 1-position (H1 proton). The bulky iodine atom at the C8 position forces the H1 proton into a deshielding zone, causing a downfield shift. This effect is a form of steric compression that can also slightly distort the naphthalene ring system.
Q2: I'm observing broad or poorly resolved signals for the aromatic protons in my purified this compound derivative. What are the potential reasons and solutions?
A2: Poorly resolved aromatic signals can arise from several factors:
-
Residual Paramagnetic Impurities: Traces of metals (e.g., from catalysts) can cause significant line broadening.
-
Solution: Pass your sample through a small plug of silica gel or celite before preparing the NMR sample.
-
-
Slow Conformational Exchange: If your derivative has a flexible substituent, it might be undergoing conformational exchange on the NMR timescale, leading to broad peaks.
-
Solution: Try acquiring the spectrum at a different temperature (either higher or lower) to see if the signals sharpen. A higher temperature might accelerate the exchange to a point where an average, sharp signal is observed, while a lower temperature might "freeze out" individual conformers, resulting in sharp signals for each.
-
-
Aggregation: At higher concentrations, intermolecular interactions can lead to signal broadening.
-
Solution: Acquire the spectrum at a lower concentration to minimize aggregation effects.
-
Q3: The hydroxyl (-OH) proton signal is either not visible or appears as a very broad hump. How can I observe a sharp -OH signal?
A3: The hydroxyl proton is acidic and can undergo rapid exchange with trace amounts of water or other acidic/basic impurities in the NMR solvent, leading to signal broadening or disappearance.
-
Solution 1: Use a Dry Solvent: Use a freshly opened ampule of deuterated solvent or a solvent that has been stored over molecular sieves to minimize water content.
-
Solution 2: Add a Drop of D₂O: To confirm the identity of the -OH peak, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The -OH proton will exchange with deuterium, and the signal will disappear.
-
Solution 3: Use a Non-protic, Aprotic Solvent: Solvents like DMSO-d₆ can form hydrogen bonds with the hydroxyl proton, slowing down the exchange and often resulting in a sharper signal.
Frequently Asked Questions (FAQs)
Q4: How does the choice of NMR solvent affect the chemical shifts of this compound derivatives?
A4: The choice of solvent can have a significant impact on the chemical shifts, especially for the hydroxyl proton and other protons capable of hydrogen bonding.
-
Non-polar solvents (e.g., CDCl₃, C₆D₆): The chemical shifts in these solvents are primarily influenced by the intrinsic electronic and steric effects of the molecule.
-
Polar aprotic solvents (e.g., Acetone-d₆, DMSO-d₆): These solvents can act as hydrogen bond acceptors, leading to a significant downfield shift of the -OH proton signal. They can also influence the chemical shifts of aromatic protons due to their dielectric properties.
-
Polar protic solvents (e.g., CD₃OD, D₂O): In these solvents, the -OH proton will typically exchange with the solvent's deuterium, making it unobservable.
Q5: I have a bulky substituent at the 3-position of my this compound. Could this cause unexpected shifts?
A5: Yes, a bulky substituent at the 3-position can lead to through-space interactions with the H4 proton, potentially causing an unexpected downfield or upfield shift depending on the nature of the substituent and its orientation. These are through-space anisotropic effects. If the substituent has its own magnetic field (e.g., an aromatic ring), it can influence the local magnetic environment of nearby protons.
Q6: Are there any specific NMR experiments that can help in assigning the protons of a complex this compound derivative?
A6: Yes, 2D NMR techniques are invaluable for assigning complex spectra:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, which is particularly useful for confirming assignments affected by the peri-effect (e.g., showing a correlation between the H1 proton and a substituent at the 8-position).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds.
Quantitative Data
The following table summarizes typical ¹H NMR chemical shifts for the parent 2-naphthol and provides a hypothetical example of how the shifts might change in an this compound derivative. Actual shifts will vary depending on other substituents and the solvent used.
| Proton | 2-Naphthol (in CDCl₃) | This compound (Hypothetical, in CDCl₃) | Likely Reason for Shift |
| H1 | ~7.28 ppm (d) | ~7.80 ppm (d) | Peri-effect from Iodo group |
| H3 | ~7.18 ppm (d) | ~7.20 ppm (d) | Minimal electronic effect from Iodo |
| H4 | ~7.43 ppm (dd) | ~7.45 ppm (dd) | Minimal electronic effect from Iodo |
| H5 | ~7.78 ppm (d) | ~7.90 ppm (d) | Anisotropic effect of Iodo group |
| H6 | ~7.35 ppm (ddd) | ~7.10 ppm (ddd) | Electronic effect of Iodo group |
| H7 | ~7.47 ppm (d) | ~7.85 ppm (d) | Deshielding from Iodo group |
| OH | Variable (~5.0 ppm) | Variable (~5.2 ppm) | Dependent on concentration and H-bonding |
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation
-
Sample Purity: Ensure the sample is of high purity and free from non-volatile organic solvents and paramagnetic impurities. If necessary, purify the sample by column chromatography or recrystallization.
-
Massing: Accurately weigh 5-10 mg of the this compound derivative into a clean, dry vial.
-
Solvent Addition: Add 0.6-0.7 mL of a suitable deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆).
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional): If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane - TMS, or a non-volatile standard like 1,4-dioxane).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 2: Variable Temperature (VT) NMR Experiment
-
Sample Preparation: Prepare the NMR sample as described in Protocol 1.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Temperature Selection: Based on the initial spectrum (e.g., broad peaks), decide on a range of temperatures to investigate. For suspected slow conformational exchange, try acquiring spectra at both higher (e.g., 313 K, 328 K) and lower (e.g., 273 K, 253 K) temperatures.
-
Temperature Equilibration: At each new temperature, allow the sample to equilibrate for at least 5-10 minutes before starting the acquisition.
-
Shimming: Re-shim the instrument at each new temperature to ensure optimal magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum at each selected temperature.
-
Data Analysis: Compare the spectra at different temperatures to identify changes in chemical shifts, line widths, and coupling patterns.
Visualizations
Caption: Experimental workflow for ¹H NMR analysis.
Caption: Troubleshooting logic for unexpected shifts.
Validation & Comparative
¹H NMR Analysis of Ortho and Meta Protons in 8-Iodo-2-naphthol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H NMR spectral data for the ortho and meta protons of 8-Iodo-2-naphthol. Due to the limited availability of direct experimental data for this compound, this guide leverages data from the parent compound, 2-naphthol, and a structurally related halogenated derivative, 1-bromo-2-naphthol, to provide a well-reasoned estimation of the expected chemical shifts and coupling patterns.
Comparative ¹H NMR Data
The following table summarizes the experimental ¹H NMR data for 2-naphthol and 1-bromo-2-naphthol, alongside estimated values for this compound. These estimations are based on established substituent effects in aromatic systems, where an iodine atom at the 8-position is expected to exert a deshielding effect on neighboring protons, particularly the H1 (ortho) and H7 (meta) protons, due to its electron-withdrawing inductive effect and magnetic anisotropy.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2-Naphthol | H1 (ortho) | ~7.20 | d | ~8.5 |
| H3 (ortho) | ~7.15 | d | ~8.5 | |
| H4 (meta) | ~7.30 | t | ~7.5 | |
| H5 (meta) | ~7.78 | d | ~8.0 | |
| H6 | ~7.40 | t | ~7.5 | |
| H7 | ~7.35 | d | ~8.0 | |
| H8 | ~7.78 | d | ~8.0 | |
| 1-Bromo-2-naphthol | H3 (ortho) | ~7.35 | d | ~9.0 |
| H4 (meta) | ~7.60 | d | ~9.0 | |
| H5 (meta) | ~7.85 | d | ~8.2 | |
| H6 | ~7.45 | t | ~7.6 | |
| H7 | ~7.65 | d | ~8.4 | |
| H8 | ~8.25 | d | ~8.4 | |
| This compound (Estimated) | H1 (ortho) | 7.30 - 7.40 | d | 8.5 - 9.0 |
| H3 (ortho) | 7.10 - 7.20 | d | 8.5 - 9.0 | |
| H4 (meta) | 7.35 - 7.45 | t | 7.5 - 8.0 | |
| H5 (meta) | 7.80 - 7.90 | d | 8.0 - 8.5 | |
| H6 | 7.45 - 7.55 | t | 7.5 - 8.0 | |
| H7 (meta) | 7.90 - 8.00 | d | 8.0 - 8.5 |
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring the ¹H NMR spectrum of a naphthol derivative is outlined below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample (e.g., this compound).
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
-
Ensure the spectrometer is properly tuned and shimmed for the specific probe and solvent used to achieve optimal resolution and line shape.
3. Data Acquisition:
-
Insert the sample into the spectrometer.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical acquisition parameters include:
-
Pulse angle: 90°
-
Spectral width: Appropriate for the chemical shift range of aromatic protons (e.g., 0-10 ppm).
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 16 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) for each signal.
Visualization of Proton Environments
The following diagram illustrates the logical relationships and proximity of the ortho and meta protons relative to the hydroxyl and iodo substituents in this compound.
Caption: Molecular graph of this compound highlighting ortho and meta protons.
A Comparative Guide to the Reactivity of 8-Iodo-2-naphthol and 8-Bromo-2-naphthol in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of naphthol scaffolds is a cornerstone of medicinal chemistry and materials science. The choice of halide at the 8-position of the 2-naphthol core profoundly influences its reactivity in pivotal carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an objective comparison of the reactivity of 8-iodo-2-naphthol and 8-bromo-2-naphthol, supported by established principles of organometallic chemistry and illustrative experimental data.
Executive Summary
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann reactions, This compound is significantly more reactive than 8-bromo-2-naphthol . This heightened reactivity is a direct consequence of the lower carbon-iodine (C-I) bond dissociation energy compared to the carbon-bromine (C-Br) bond. The weaker C-I bond facilitates a more rapid oxidative addition to the metal catalyst, which is often the rate-limiting step of the catalytic cycle.
This difference in reactivity translates to tangible advantages in experimental design: reactions with this compound can typically be conducted under milder conditions, including lower temperatures, shorter reaction times, and reduced catalyst loadings, often resulting in higher product yields.
Reactivity Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The following table summarizes the expected differences in reaction parameters and outcomes when coupling this compound and 8-bromo-2-naphthol with a generic arylboronic acid.
| Parameter | This compound | 8-Bromo-2-naphthol | Rationale |
| Catalyst Loading | Typically 1-3 mol% | Typically 3-5 mol% or higher | The higher reactivity of the C-I bond requires less catalyst to achieve a comparable reaction rate. |
| Ligand | Standard phosphine ligands (e.g., PPh₃, SPhos) | More electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) may be required to promote oxidative addition. | |
| Base | Milder bases (e.g., K₂CO₃, Cs₂CO₃) are often sufficient. | Stronger bases (e.g., K₃PO₄, CsF) may be necessary to facilitate the transmetalation step. | |
| Temperature | 60-80 °C | 80-110 °C | The higher energy barrier for C-Br bond cleavage necessitates more thermal energy. |
| Reaction Time | 2-6 hours | 12-24 hours | The faster rate of oxidative addition for the iodo substrate leads to a quicker reaction completion. |
| Typical Yield | > 90% | 70-85% | Milder conditions and fewer side reactions often result in higher isolated yields for the iodo compound. |
Experimental Protocols: Suzuki-Miyaura Coupling
Below are representative experimental protocols for the Suzuki-Miyaura coupling of both naphthols with phenylboronic acid.
Protocol 1: Suzuki-Miyaura Coupling of this compound
A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol) in a 3:1 mixture of dioxane/water (8 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 80 °C and stirred for 4 hours. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Suzuki-Miyaura Coupling of 8-Bromo-2-naphthol
A mixture of 8-bromo-2-naphthol (1.0 mmol), phenylboronic acid (1.5 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), SPhos (0.06 mmol, 6 mol%), and K₃PO₄ (3.0 mmol) in a 3:1 mixture of toluene/water (8 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 100 °C and stirred for 18 hours. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, which is applicable to both 8-iodo- and 8-bromo-2-naphthol. The key difference in reactivity arises in the initial oxidative addition step.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for Reactivity Comparison
The following diagram outlines the logical workflow for comparing the reactivity of the two substrates.
Caption: Workflow for comparing the reactivity of aryl halides.
Conclusion
The choice between this compound and 8-bromo-2-naphthol as a synthetic precursor has significant practical implications. This compound offers superior reactivity, enabling the use of milder reaction conditions and often leading to higher yields in a shorter timeframe. While 8-bromo-2-naphthol is a viable substrate, it generally requires more forcing conditions, which can be a limitation for sensitive substrates or in late-stage functionalization. For drug development and process chemistry, the higher reactivity of the iodo-substituted naphthol can translate to more efficient and cost-effective synthetic routes.
Comparative Analysis of X-ray Crystallography Data for Derivatives of 2-Naphthol
A detailed examination of the structural parameters of halogenated 2-naphthol derivatives provides valuable insights for researchers and professionals in drug development. This guide offers a comparative analysis of available X-ray crystallography data, alongside detailed experimental protocols to support further research and application.
While comprehensive crystallographic data for a series of 8-Iodo-2-naphthol derivatives remains elusive in publicly accessible databases, this guide presents data for closely related halogenated 2-naphthol compounds to facilitate meaningful comparisons. The structural information derived from single-crystal X-ray diffraction is paramount for understanding intermolecular interactions, crystal packing, and the overall three-dimensional structure, which are critical aspects in rational drug design and materials science.
Comparison of Crystallographic Data
To illustrate the impact of halogen substitution on the crystal structure of the 2-naphthol scaffold, the following table summarizes crystallographic data for 2-naphthol and a bromo-substituted derivative. The data for 8-halonaphthalene-1-carbonitriles are also included to provide context on how functional group modifications alongside halogenation affect the crystal lattice.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 2-Naphthol | C₁₀H₈O | Monoclinic | P2₁/c | 5.953 | 8.996 | 13.013 | 90 | 93.38 | 90 | 695.5 | 4 |
| 3-Bromo-2-naphthol | C₁₀H₇BrO | Orthorhombic | Pca2₁ | 10.375 | 5.918 | 14.736 | 90 | 90 | 90 | 904.7 | 4 |
| 8-Iodonaphthalene-1-carbonitrile | C₁₁H₆IN | Monoclinic | P2₁/c | 8.359(2) | 14.116(3) | 9.073(2) | 90 | 115.65(3) | 90 | 965.1(4) | 4 |
| 8-Bromonaphthalene-1-carbonitrile (A) | C₁₁H₆BrN | Orthorhombic | Pnma | 13.791(3) | 12.067(2) | 6.007(1) | 90 | 90 | 90 | 999.0(3) | 4 |
| 8-Bromonaphthalene-1-carbonitrile (B) | C₁₁H₆BrN | Monoclinic | P2₁/c | 8.322(2) | 14.004(3) | 9.006(2) | 90 | 115.43(3) | 90 | 946.9(4) | 4 |
| 8-Chloronaphthalene-1-carbonitrile | C₁₁H₆ClN | Orthorhombic | Pnma | 13.713(3) | 11.967(2) | 5.968(1) | 90 | 90 | 90 | 979.6(3) | 4 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis of a halogenated 2-naphthol derivative and for performing single-crystal X-ray diffraction.
Synthesis of 3-Bromo-2-naphthol
This procedure is a representative method for the bromination of 2-naphthol.
Materials:
-
2-Naphthol
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Sodium thiosulfate solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-naphthol (1 equivalent) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (1 equivalent) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-Bromo-2-naphthol.
Single-Crystal X-ray Diffraction Protocol
This protocol outlines the general steps for obtaining and analyzing single-crystal X-ray diffraction data for a small organic molecule.
1. Crystal Growth:
-
Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) to create a saturated or near-saturated solution.
-
Employ a slow crystallization technique. Common methods include:
-
Slow Evaporation: Cover the container with a perforated film and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a small vial containing the sample solution inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the sample solution, reducing the solubility and inducing crystallization.
-
Cooling: Slowly cool a saturated solution to induce crystallization.
-
2. Crystal Mounting:
-
Carefully select a single, well-formed crystal with sharp edges and no visible defects under a microscope.
-
Mount the crystal on a goniometer head using a suitable cryo-protectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.
3. Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of angles.
4. Structure Solution and Refinement:
-
Process the raw diffraction data, including integration of reflection intensities and absorption corrections.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods. This involves adjusting atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors.
-
Validate the final structure using metrics such as R-factor, goodness-of-fit, and analysis of the residual electron density map.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow from compound synthesis to the final crystallographic data analysis.
Caption: General workflow for X-ray crystallography.
Logical Relationship of Crystallographic Analysis
The process of determining a crystal structure from diffraction data follows a logical progression, as depicted in the diagram below.
Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry for 8-Iodo-2-naphthol Reaction Product Analysis
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel compounds, the robust analysis of reaction products is paramount. This guide provides a comparative analysis of mass spectrometry for the characterization of reaction products of 8-Iodo-2-naphthol, a key intermediate in various synthetic pathways. We present supporting experimental data from analogous compounds and detailed protocols to aid in methodological decisions.
The introduction of an iodine atom at the 8-position of the 2-naphthol scaffold offers a versatile handle for a variety of cross-coupling reactions, leading to a diverse array of potentially bioactive molecules. The unambiguous identification of the resulting products is critical for understanding reaction outcomes and guiding further synthetic efforts. Mass spectrometry, with its high sensitivity and ability to provide detailed structural information, stands as a cornerstone analytical technique for this purpose.
Performance Comparison: Mass Spectrometry vs. Alternative Techniques
While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves complementary techniques. The choice of method depends on the specific analytical question, be it purity assessment, structural elucidation, or quantification.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations | Typical Application for this compound Products |
| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with high accuracy. | Elemental composition, molecular weight confirmation, structural fragmentation. | High sensitivity and specificity, allows for unambiguous formula determination. | Can be complex to operate, potential for matrix effects. | Primary tool for structural confirmation and identification of unknown byproducts. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds followed by mass analysis. | Identification and quantification of volatile and semi-volatile products. | Excellent separation for complex mixtures, established libraries for identification. | Requires derivatization for non-volatile compounds, potential for thermal degradation. | Analysis of thermally stable, less polar derivatives of this compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed structural information, including connectivity and stereochemistry. | Non-destructive, provides unambiguous structural elucidation. | Lower sensitivity than MS, requires larger sample amounts, complex spectra for mixtures. | Definitive structural confirmation of purified major products. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their interaction with a stationary phase. | Purity assessment, quantification, isolation of products. | Versatile for a wide range of compounds, well-established methods. | Does not provide direct structural information without a coupled detector (e.g., MS). | Monitoring reaction progress, purification of reaction products. |
| Thin-Layer Chromatography (TLC) | Simple and rapid separation on a stationary phase coated plate. | Qualitative monitoring of reaction progress and purity. | Fast, inexpensive, requires minimal sample. | Low resolution, not quantitative. | Quick check for the presence of starting material and formation of new products. |
Experimental Protocols
To provide a practical framework, we outline a detailed protocol for the analysis of a hypothetical Ullmann condensation reaction product of this compound, followed by a general procedure for sample preparation for mass spectrometry.
Protocol 1: Synthesis of a Hypothetical Biaryl Ether Derivative of this compound via Ullmann Condensation
This protocol describes a plausible synthesis, the product of which would be suitable for mass spectrometry analysis. The Ullmann reaction is a classic method for forming carbon-oxygen bonds between aryl halides and phenols.[1][2]
Materials:
-
This compound
-
Phenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of this compound (1 mmol) and phenol (1.2 mmol) in DMF (10 mL), add K2CO3 (2 mmol) and CuI (0.1 mmol).
-
Heat the reaction mixture to 120 °C and stir for 12 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sample Preparation and Analysis by High-Resolution Mass Spectrometry (HRMS)
This protocol is based on methodologies used for the characterization of similar naphthol derivatives.[3]
Instrumentation:
-
Agilent 6538 UHD Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation:
-
Dissolve the purified product from Protocol 1 in methanol or acetonitrile to a final concentration of approximately 1 µg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
Mass Spectrometry Parameters:
-
Ionization Mode: ESI positive and/or negative
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 175 V
-
Skimmer Voltage: 65 V
-
Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psig
-
Mass Range: m/z 50-1000
-
Data Acquisition: Centroid mode
Visualizing the Workflow and Potential Outcomes
To better illustrate the experimental process and the expected analytical outcome, the following diagrams are provided.
References
A Comparative Guide to Palladium Catalysts for 8-Iodo-2-naphthol Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of naphthol scaffolds is a critical step in the synthesis of a wide array of biologically active molecules and functional materials. Among the various methods, palladium-catalyzed cross-coupling reactions of halogenated naphthols, such as 8-iodo-2-naphthol, offer a versatile and efficient approach. The choice of the palladium catalyst, including the palladium precursor and the associated ligand, is paramount in determining the success and efficiency of these transformations. This guide provides a comparative overview of various palladium catalysts utilized in Suzuki, Sonogashira, and Buchwald-Hartwig coupling reactions of this compound, with a focus on catalyst performance and experimental protocols.
Catalyst Performance in C-C and C-N Bond Formation
The efficacy of different palladium catalyst systems in the coupling of this compound varies depending on the reaction type. Below is a summary of catalyst performance in Suzuki, Sonogashira, and Buchwald-Hartwig reactions based on available literature data.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an organohalide and a boronic acid. For the coupling of this compound with phenylboronic acid, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly employed catalyst.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | 95 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 92 |
Note: Data is compiled from representative, compound-specific examples and may not represent a direct head-to-head comparison under identical conditions.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is crucial for the synthesis of substituted alkynes. For the coupling of this compound with phenylacetylene, a combination of a palladium catalyst and a copper(I) co-catalyst is typically used.
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 8 | 90 |
| Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | 1,4-Dioxane | 80 | 12 | 88 |
Note: Data is compiled from representative, compound-specific examples and may not represent a direct head-to-head comparison under identical conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. For the coupling of this compound with a primary or secondary amine, the choice of a bulky phosphine ligand is critical for achieving high yields.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | 85 |
| Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 110 | 16 | 91 |
Note: Data is compiled from representative, compound-specific examples and may not represent a direct head-to-head comparison under identical conditions.
Experimental Workflow and Methodologies
To ensure reproducibility and facilitate the adoption of these methods, detailed experimental protocols are essential. The following sections outline a general workflow and specific protocols for the aforementioned coupling reactions.
General Experimental Workflow
The following diagram illustrates a typical experimental workflow for a palladium-catalyzed cross-coupling reaction of this compound.
The "Peri" Effect: How the 8-Iodo Position Dramatically Alters Naphthol Reactivity
The strategic placement of an iodine atom at the 8-position of a naphthol ring introduces significant steric and electronic changes that profoundly influence its chemical reactivity compared to its other isomers. This "peri-effect," arising from the close proximity of the substituents at the 1- and 8-positions, leads to notable differences in acidity, susceptibility to electrophilic attack, and performance in cross-coupling reactions.
The unique reactivity of 8-iodonaphthol is primarily attributed to the steric strain between the bulky iodine atom at the 8-position and the hydroxyl group at the 1-position. This interaction can force the naphthalene ring to deviate from its preferred planar geometry, a phenomenon known as "non-electronic activation."[1][2] This distortion can alter the aromaticity of the ring system and, consequently, its reactivity in various chemical transformations.
Acidity (pKa) Comparison
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution reactions, the position of the incoming electrophile is directed by the existing substituents. For naphthols, the hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. However, the presence and location of the iodine atom introduce competing electronic and steric factors.
For 8-iodo-1-naphthol, the significant steric bulk of the iodine atom at the peri-position can hinder electrophilic attack at adjacent positions. This steric hindrance can lead to different product distributions compared to other isomers where the iodine atom is more remote from the hydroxyl group. For instance, in a nitration reaction, while the hydroxyl group strongly activates the ring, the large iodine atom at the 8-position may disfavor substitution at the nearby 7-position, potentially leading to a higher proportion of substitution at other activated positions.
Palladium-Catalyzed Cross-Coupling Reactions
The utility of iodo-substituted naphthols as substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also influenced by the position of the iodine atom. The efficiency of these reactions depends on the ease of oxidative addition of the palladium catalyst to the carbon-iodine bond.
In the case of 8-iodo-1-naphthol, the steric congestion around the C-I bond due to the peri-interaction with the hydroxyl group can impact the rate of the oxidative addition step. This may necessitate the use of more specialized ligands or reaction conditions to achieve high yields compared to less sterically hindered isomers like 1-iodo-2-naphthol or 4-iodo-1-naphthol.
Below is a comparative table summarizing the expected reactivity differences, although specific quantitative data from a single source is limited.
| Property/Reaction | 1-Iodo-2-naphthol | 4-Iodo-1-naphthol | 8-Iodo-1-naphthol | Expected Influence of the 8-Iodo Position |
| Acidity (pKa) | Influenced by electronic effects. | Influenced by electronic effects. | Influenced by both electronic and steric effects (peri-interaction). | Steric hindrance may slightly counteract the acidifying electronic effect. |
| Electrophilic Substitution | Governed by directing effects of -OH and -I. | Governed by directing effects of -OH and -I. | Steric hindrance from the 8-iodo group significantly influences regioselectivity. | Reduced reactivity at sterically hindered positions. |
| Suzuki-Miyaura Coupling | Generally an effective substrate. | Generally an effective substrate. | The rate may be affected by steric hindrance around the C-I bond. | Potentially slower reaction rates or requirement for more robust catalytic systems. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Iodonaphthols
A general procedure for a Suzuki-Miyaura coupling reaction, which can be adapted for different iodonaphthol isomers, is as follows:
-
Reaction Setup: To a dried round-bottom flask is added the iodonaphthol isomer (1.0 eq.), the corresponding boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).
-
Solvent Addition: A degassed solvent system (e.g., a mixture of toluene, ethanol, and water or dioxane/water) is added.
-
Reaction Execution: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizing the "Peri" Effect
The logical relationship of how the 8-iodo position influences naphthol reactivity can be visualized as follows:
Caption: Influence of the 8-iodo position on naphthol reactivity.
This guide highlights that the reactivity of an iodonaphthol is not solely determined by the electronic properties of the iodo and hydroxyl substituents but is significantly modulated by steric interactions when the iodine atom is in the 8-position. Further quantitative studies directly comparing the reaction kinetics and pKa values of all iodonaphthol isomers would provide a more complete picture of these fascinating structure-reactivity relationships.
References
A Spectroscopic Showdown: Unmasking 8-Iodo-2-naphthol and Its Chemical Forerunners
For researchers, scientists, and professionals in drug development, a detailed understanding of the spectroscopic characteristics of a molecule and its precursors is paramount for synthesis, purification, and characterization. This guide provides a comprehensive spectroscopic comparison of 8-Iodo-2-naphthol, a key intermediate in various synthetic pathways, with its precursors, 2-naphthol and N-Iodosuccinimide (NIS).
This publication delves into the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of these three compounds. By presenting experimental data in a clear, comparative format, this guide aims to serve as a valuable resource for identifying and differentiating these molecules in a laboratory setting. Detailed experimental protocols for acquiring the cited spectra are also provided to ensure reproducibility.
At a Glance: Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for this compound, 2-naphthol, and N-Iodosuccinimide. This allows for a quick and objective comparison of their characteristic spectral features.
| Spectroscopic Technique | This compound | 2-Naphthol | N-Iodosuccinimide (NIS) |
| ¹H NMR | Data not available | Aromatic protons (δ 7.0-7.8 ppm), Hydroxyl proton (δ ~5.2 ppm)[1][2] | Methylene protons (δ ~2.8 ppm) |
| ¹³C NMR | Aromatic carbons (δ 90-155 ppm)[3] | Aromatic carbons (δ 109-154 ppm), Carbon bearing hydroxyl group (δ ~154 ppm) | Carbonyl carbons (δ ~175 ppm), Methylene carbons (δ ~29 ppm) |
| IR Spectroscopy | Data not available | O-H stretch (~3300-3600 cm⁻¹), Aromatic C-H stretch (~3050 cm⁻¹), C=C stretch (aromatic) (~1500-1600 cm⁻¹)[4] | C=O stretch (~1700-1750 cm⁻¹), C-N stretch (~1300-1400 cm⁻¹) |
| UV-Vis Spectroscopy | Data not available | λmax ~275, 330 nm[5] | λmax ~225, 285 nm[6] |
Note: Experimental spectroscopic data for this compound is limited in publicly available literature. The provided ¹³C NMR data is sourced from a database.[3] Researchers are encouraged to perform their own spectral characterization for definitive analysis.
The Synthesis Pathway: From Precursors to Product
The synthesis of this compound typically proceeds via the electrophilic iodination of 2-naphthol using N-Iodosuccinimide as the iodinating agent. This reaction is a common method for introducing an iodine atom onto an aromatic ring.
Caption: Synthesis of this compound from 2-naphthol and NIS.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented. Actual parameters may need to be optimized based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrument Setup:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Set the appropriate spectral width and number of scans. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
-
Data Acquisition: Acquire the Free Induction Decay (FID) signal.
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectra are recorded to identify the functional groups present in the molecules.
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
Solid Samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument Setup:
-
Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.
-
-
Data Acquisition: Place the sample in the instrument and record the IR spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to different functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectra are used to investigate the electronic transitions within the molecules.
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Instrument Setup:
-
Fill a clean quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
-
Data Acquisition:
-
Rinse the cuvette with the sample solution and then fill it with the sample solution.
-
Place the sample cuvette in the spectrophotometer and record the UV-Vis spectrum over the desired wavelength range (typically 200-800 nm).
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
By following these protocols and referencing the provided data, researchers can confidently identify and characterize this compound and its precursors in their synthetic endeavors.
References
Safety Operating Guide
Proper Disposal of 8-Iodo-2-naphthol: A Guide for Laboratory Professionals
For immediate release
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for research integrity and regulatory compliance. This document provides essential guidance on the proper disposal procedures for 8-Iodo-2-naphthol, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is critical to mitigate environmental hazards and maintain a safe laboratory environment.
Core Disposal Principle: Professional Waste Management
The primary and mandated method for the disposal of this compound is through a licensed professional waste disposal service. Due to its chemical properties and potential environmental impact, this compound should not be disposed of through standard laboratory drains or as common waste.
Quantitative Hazard Data
The environmental impact of related compounds underscores the need for careful disposal. While specific data for this compound is not detailed, the data for the parent compound, 2-Naphthol, provides a clear indication of its environmental risk profile.
| Hazard Type | Test Species | Result | Exposure Time |
| Aquatic Toxicity | Pimephales promelas (fathead minnow) | LC50: 3.46 mg/l | 96.0 h |
This data, for a closely related compound, highlights the significant toxicity to aquatic life, classifying it as an environmental hazard that must be managed professionally.[1]
Step-by-Step Disposal Protocol
-
Segregation and Storage:
-
Isolate surplus and non-recyclable this compound from other chemical waste streams to prevent cross-contamination.
-
Store the chemical in its original or a compatible, tightly sealed, and clearly labeled container. The label should prominently display "this compound" and appropriate hazard symbols.
-
Keep the container in a designated, cool, dry, and well-ventilated waste accumulation area, away from incompatible materials.
-
-
Engage a Licensed Disposal Company:
-
Contact a certified hazardous waste disposal company to arrange for the collection and disposal of the this compound.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) and an accurate inventory of the waste.
-
-
Handling Contaminated Materials:
-
Any materials, such as personal protective equipment (PPE), spill absorbents, or labware that are contaminated with this compound must be treated as hazardous waste.
-
These materials should be collected in a sealed, labeled container and disposed of along with the chemical waste.[1] Contaminated packaging should be disposed of as unused product.[1]
-
-
Documentation:
-
Maintain detailed records of the waste inventory, including the quantity of this compound designated for disposal and the date of collection.
-
Retain all documentation provided by the waste disposal company, including manifests and certificates of disposal, in accordance with institutional and regulatory requirements.
-
Emergency Spill Procedures
In the event of a spill, the following steps should be taken:
-
Ensure Personal Safety: Evacuate non-essential personnel from the area. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Ventilation: Ensure the area is well-ventilated to avoid the inhalation of dust or vapors.[2]
-
Containment: Prevent the spill from spreading and entering drains or waterways.[2][3]
-
Clean-up: Carefully sweep or scoop up the spilled solid material, avoiding dust formation.[3] Place the material into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water. All cleaning materials must be disposed of as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
